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Core Science & Biosynthesis

Foundational

2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride chemical structure and properties

Executive Summary Phenethylamines represent a privileged class of pharmacophores deeply embedded in the design of neuroactive agents, G-protein-coupled receptor (GPCR) ligands, and advanced agrochemicals. Within this che...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenethylamines represent a privileged class of pharmacophores deeply embedded in the design of neuroactive agents, G-protein-coupled receptor (GPCR) ligands, and advanced agrochemicals. Within this chemical space, 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride acts as a highly specialized, versatile building block. By strategically placing bulky, electron-withdrawing bromine atoms at the meta positions of the aromatic ring, this compound offers unique steric and electronic properties.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we will dissect the structural mechanics of this scaffold, outline a self-validating synthetic workflow, and explore its downstream applications in drug discovery pipelines.

Chemical Identity & Physicochemical Properties

Understanding the baseline quantitative properties of a scaffold is the first step in predicting its behavior in both synthetic environments and biological assays. The hydrochloride salt form is preferred over the free base due to its enhanced stability against atmospheric oxidation and superior aqueous solubility.

PropertyQuantitative Data / Description
Chemical Name 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride
Synonyms 3,5-Dibromophenethylamine hydrochloride
CAS Number 2913279-29-3 [1]
Molecular Formula C₈H₁₀Br₂ClN (HCl salt)
Molecular Weight 315.43 g/mol [1]
Physical State White to off-white crystalline solid
Solubility Highly soluble in Water, Methanol, and DMSO
Storage Conditions Desiccated at room temperature (20-25°C), protected from light

Structural Mechanics & Reactivity Profile

The utility of 2-(3,5-dibromophenyl)ethan-1-amine hydrochloride stems from the synergistic effects of its structural components:

  • Electronic Tuning via Meta-Halogens: The two bromine atoms exert a strong inductive electron-withdrawing effect (-I effect) across the aromatic ring. This subtly decreases the basicity (pKa) of the distal primary amine compared to an unsubstituted phenethylamine, which can enhance the molecule's membrane permeability at physiological pH.

  • Steric Shielding: The bulky bromine atoms at the 3 and 5 positions create a distinct steric footprint. In medicinal chemistry, this is often leveraged to force a ligand into a specific bioactive conformation within a receptor pocket, preventing rapid enzymatic degradation by monoamine oxidases (MAOs).

  • Synthetic Versatility (Cross-Coupling Handles): The aryl bromides are arguably the most valuable feature of this molecule. They serve as prime leaving groups for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings). This allows researchers to rapidly build complex bi-aryl or heteroaryl systems from a simple, centralized core.

Synthetic Methodologies & Experimental Protocols

The de novo synthesis of 2-(3,5-dibromophenyl)ethan-1-amine hydrochloride typically proceeds via a three-step sequence starting from commercially available 3,5-dibromobenzaldehyde. To ensure scientific integrity, each step below is designed as a self-validating system , complete with mechanistic causality and analytical checkpoints.

Step 1: Henry (Nitroaldol) Condensation

Procedure: Suspend 3,5-dibromobenzaldehyde (1.0 eq) in glacial acetic acid. Add nitromethane (3.0 eq) and ammonium acetate (0.5 eq). Reflux the mixture at 100°C for 4-6 hours. Cool to room temperature, precipitate the product with ice water, filter, and recrystallize from ethanol to yield 3,5-dibromo-β-nitrostyrene.

  • Mechanistic Causality: Ammonium acetate acts as an amphoteric catalyst. The acetate anion deprotonates nitromethane to form a nucleophilic nitronate, while the ammonium cation activates the aldehyde carbonyl. Glacial acetic acid is chosen as the solvent because its acidic nature drives the subsequent dehydration of the intermediate β-nitro alcohol, pushing the equilibrium entirely toward the thermodynamically stable (E)-β-nitrostyrene [3].

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the UV-active aldehyde spot disappears, replaced by a bright yellow, highly UV-active spot at a lower Rf.

Step 2: Chemoselective Reduction

Procedure: Dissolve the 3,5-dibromo-β-nitrostyrene (1.0 eq) in a mixture of THF and methanol. Cool to 0°C. Add Copper(II) chloride (0.2 eq). Slowly add Sodium borohydride (NaBH₄) (4.0 eq) in small portions to manage hydrogen evolution. Stir for 2 hours at room temperature. Quench with water, extract with ethyl acetate, and concentrate to yield the free base amine.

  • Mechanistic Causality: Reducing a nitrostyrene without dehalogenating the aromatic ring is notoriously difficult. Standard hydrogenation (Pd/C, H₂) causes hydrodehalogenation of the meta-bromines. Lithium aluminum hydride (LiAlH₄) is overly harsh and poses scale-up hazards. The NaBH₄/CuCl₂ system generates active copper hydride species in situ, which chemoselectively reduces the nitroalkene to the primary amine while leaving the aryl bromides completely intact. Crucially, this method prevents the reaction from stalling at the hydroxylamine intermediate—a common and problematic byproduct in standard metal hydride reductions [2][3].

  • Validation Checkpoint: Quench an aliquot and analyze via LC-MS. The mass spectrum must show the free base (m/z ~279 for the ⁷⁹Br/⁸¹Br isotopic mixture). A TLC plate treated with ninhydrin stain will turn purple/pink upon heating, confirming the presence of the primary aliphatic amine.

Step 3: Hydrochloride Salt Formation

Procedure: Dissolve the crude 3,5-dibromophenethylamine free base in anhydrous diethyl ether. Place in an ice bath and dropwise add a 2.0 M solution of HCl in diethyl ether until precipitation ceases. Filter the resulting solid, wash with cold ether, and dry under vacuum.

  • Mechanistic Causality: The free base of phenethylamines is highly prone to air oxidation and rapid carbon dioxide absorption (forming carbamates). Forcing the amine into its protonated hydrochloride state locks the molecule in a stable crystalline lattice, drastically increasing its shelf life and rendering it highly water-soluble for downstream biological assays.

  • Validation Checkpoint: The formation of a dense white precipitate instantly upon the addition of ethereal HCl indicates successful salt formation.

SyntheticWorkflow A 3,5-Dibromobenzaldehyde (Starting Material) B Henry Reaction (Nitromethane, NH4OAc) A->B C 3,5-Dibromo-β-nitrostyrene (Intermediate) B->C D Reduction (NaBH4 / CuCl2) C->D E 3,5-Dibromophenethylamine (Free Base) D->E F Salt Formation (HCl in Ether) E->F G 2-(3,5-Dibromophenyl)ethan-1-amine HCl (Final Product) F->G

Synthetic workflow for 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride.

Analytical Characterization Standards

To ensure the integrity of the final synthesized batch, the following analytical signatures must be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for a distinct broad singlet at ~8.2 ppm integrating to 3 protons (-NH₃⁺). The aromatic region will display a characteristic pattern for a 1,3,5-trisubstituted benzene: a doublet integrating to 2 protons and a triplet integrating to 1 proton, typically shifted downfield due to the halogens. The aliphatic region will show two distinct multiplets around 2.8-3.1 ppm corresponding to the -CH₂-CH₂- backbone.

  • Mass Spectrometry (ESI+): The presence of two bromine atoms will generate a classic 1:2:1 isotopic cluster at m/z 278, 280, and 282 [M+H]⁺ (reflecting the natural abundance of ⁷⁹Br and ⁸¹Br).

  • Infrared Spectroscopy (IR): A strong, broad absorption band between 3000-2800 cm⁻¹ confirms the N-H stretching of the amine hydrochloride salt.

Applications in Drug Discovery

In the context of modern drug development, 2-(3,5-dibromophenyl)ethan-1-amine hydrochloride is rarely the final drug candidate. Instead, it is a scaffold used in hit-to-lead optimization.

Because phenethylamines naturally mimic endogenous monoamines (like dopamine and serotonin), they have high inherent affinity for central nervous system (CNS) targets. By utilizing the meta-bromines as synthetic handles, medicinal chemists can perform iterative cross-coupling reactions to attach diverse functional groups. This allows for the systematic mapping of the steric and electronic boundaries of a target receptor's binding pocket, rapidly converting a generic hit into a highly selective preclinical candidate.

ApplicationPipeline A Target Identification (e.g., GPCRs, Kinases) B Scaffold Selection (3,5-Dibromophenethylamine) A->B C Lead Optimization (Pd-Catalyzed Cross-Coupling at Br sites) B->C D Preclinical Candidate (Optimized Ligand) C->D

Drug discovery pipeline utilizing the 3,5-dibromophenethylamine scaffold.

References

  • Title: One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride Source: ChemRxiv URL: [Link]

  • Title: The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines Source: ResearchGate URL: [Link]

Exploratory

Technical Guide: Toxicity Profile and Handling Protocols for 2-(3,5-Dibromophenyl)ethan-1-amine Hydrochloride

Executive Summary As drug discovery programs increasingly explore the phenethylamine scaffold for novel central nervous system (CNS) therapeutics and trace amine-associated receptor 1 (TAAR1) ligands, the demand for high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery programs increasingly explore the phenethylamine scaffold for novel central nervous system (CNS) therapeutics and trace amine-associated receptor 1 (TAAR1) ligands, the demand for highly substituted building blocks has surged. 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride is a synthetic halogenated phenethylamine derivative. The strategic placement of two bulky, electron-withdrawing bromine atoms at the meta (3,5) positions of the phenyl ring fundamentally alters the molecule's lipophilicity, metabolic stability, and receptor binding kinetics.

This whitepaper provides an authoritative, in-depth analysis of the chemical properties, extrapolated toxicity profile, Material Safety Data Sheet (MSDS) handling guidelines, and validated experimental protocols for evaluating the neurotoxic and enzymatic inhibitory potential of this compound.

Chemical Identity & Physical Properties

The 3,5-dibromo substitution pattern significantly increases the partition coefficient (logP) of the phenethylamine core. This structural modification enhances blood-brain barrier (BBB) penetrability, which is highly desirable for CNS-active ligands but necessitates rigorous neurotoxicity screening.

PropertySpecification
IUPAC Name 2-(3,5-dibromophenyl)ethan-1-amine hydrochloride
CAS Number 2913279-29-3[1]
Molecular Formula C₈H₉Br₂N · HCl
Molecular Weight 315.43 g/mol [1]
Appearance Solid (White to off-white crystalline powder)
Solubility Soluble in DMSO, Methanol, and Water (as the HCl salt)

In-Depth Toxicity Profile & Toxicodynamics

Because 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride is a specialized, newly cataloged building block[1], its specific toxicological data is extrapolated from the well-documented behavior of structurally analogous halogenated phenethylamines (e.g., the 2C-series).

Neurotoxicity and Mitochondrial Dysfunction

Halogenated phenethylamines exhibit concentration-dependent cytotoxicity in neuronal cell lines. The primary mechanism of cellular toxicity is driven by their high lipophilicity, which allows them to readily partition into mitochondrial membranes. In differentiated SH-SY5Y neuroblastoma cells, exposure to lipophilic phenethylamines induces profound mitochondrial dysfunction, characterized by mitochondrial membrane depolarization, depletion of intracellular ATP, and a reduction in intracellular glutathione (GSH) levels[2].

Monoamine Oxidase (MAO) Inhibition

Unsubstituted phenethylamine is rapidly metabolized by Monoamine Oxidase B (MAO-B)[3]. However, steric hindrance from the 3,5-dibromo substitutions protects the ethylamine side chain from rapid oxidative deamination. Furthermore, halogenated phenethylamines frequently act as competitive inhibitors of both MAO-A and MAO-B[4]. By inhibiting these enzymes, the compound can cause a pathological accumulation of endogenous monoamines (dopamine, serotonin, norepinephrine), potentially leading to sympathomimetic toxicity, oxidative stress, and serotonin syndrome-like effects in vivo.

Receptor-Mediated Off-Target Effects

Phenethylamines regulate monoamine neurotransmission by binding to TAAR1 and inhibiting the vesicular monoamine transporter 2 (VMAT2)[3]. Halogenated derivatives also frequently exhibit high-affinity binding to 5-HT₂A and 5-HT₂C receptors[5]. The overstimulation of these pathways can lead to severe agitation, tachycardia, and hallucinogenic toxidromes.

ToxicityMechanism A 2-(3,5-Dibromophenyl) ethan-1-amine HCl B Increased Lipophilicity & BBB Penetration A->B C MAO-A / MAO-B Inhibition B->C D TAAR1 / 5-HT Receptor Binding B->D E Monoamine Accumulation (DA, 5-HT, NE) C->E D->E F Mitochondrial Dysfunction & Oxidative Stress E->F G Neurotoxicity / Cytotoxicity F->G

Fig 1: Mechanistic pathway of halogenated phenethylamine-induced neurotoxicity.

Material Safety Data Sheet (MSDS) & Handling Protocols

Based on the Globally Harmonized System (GHS) for structurally related halogenated phenethylamines, the following hazard classifications and handling protocols must be strictly enforced.

GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302 : Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315 : Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319 : Causes serious eye irritation.
Specific Target Organ Toxicity Category 3H335 : May cause respiratory irritation.
Engineering Controls and PPE
  • Engineering Controls: All weighing and dissolution must be performed inside a certified Class II biological safety cabinet (BSC) or a chemical fume hood to prevent inhalation of aerosolized powders.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with nitrile gloves (EN 374 compliant). Halogenated aromatics can permeate standard latex.

    • Eye Protection: Chemical safety goggles with side shields.

    • Respiratory Protection: If handled outside a fume hood, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

Storage and Disposal
  • Storage: Store at 2–8°C in a tightly sealed, light-resistant container. Keep desiccated, as hydrochloride salts are hygroscopic.

  • Disposal: Dissolve waste in a combustible solvent and incinerate in an EPA-approved chemical incinerator equipped with an afterburner and scrubber (to neutralize hydrobromic and hydrochloric acid gases).

Experimental Protocols for Toxicity Profiling

To validate the safety of 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride before advancing it in a drug discovery pipeline, researchers must employ self-validating in vitro systems.

Workflow S1 Compound Preparation S3 Dose-Response Treatment S1->S3 S2 SH-SY5Y Cell Culture S2->S3 S4 MTT Reduction Assay S3->S4 S5 MAO Inhibition Screening S3->S5 S6 Data Analysis (IC50 / LC50) S4->S6 S5->S6

Fig 2: High-throughput in vitro toxicity and enzymatic screening workflow.

Protocol 1: SH-SY5Y Cytotoxicity Assay (MTT)

Causality: The MTT assay measures the reduction of a tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes. Because phenethylamines directly induce mitochondrial depolarization[2], this assay provides a highly sensitive, direct readout of their primary cytotoxic mechanism.

  • Cell Seeding: Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 2×104 cells/well in 100 µL of DMEM/F12 supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(3,5-Dibromophenyl)ethan-1-amine HCl in cell-culture grade DMSO.

  • Dosing: Perform serial dilutions in media to achieve final concentrations ranging from 1 µM to 1000 µM. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 100 µM Rotenone).

  • Incubation: Treat the cells for 24 and 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours at 37°C.

  • Solubilization & Readout: Remove the media carefully, add 100 µL of DMSO to dissolve the formazan crystals, and read the absorbance at 570 nm using a microplate reader. Calculate the LC₅₀ using non-linear regression.

Protocol 2: MAO-A and MAO-B Inhibition Assay

Causality: Profiling MAO inhibition is critical because halogenated phenethylamines can competitively block these enzymes, leading to dangerous monoamine accumulation[4]. We utilize kynuramine, a non-selective substrate that both MAO-A and MAO-B convert into 4-hydroxyquinoline, a highly fluorescent product.

  • Enzyme Preparation: Prepare recombinant human MAO-A and MAO-B (5 µg/mL final concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Incubation: In a black 96-well plate, mix 40 µL of the enzyme solution with 10 µL of the test compound (at varying concentrations: 0.1 µM to 200 µM). Incubate for 15 minutes at 37°C to allow for competitive binding. Include Clorgyline (MAO-A specific) and Selegiline (MAO-B specific) as positive controls.

  • Reaction Initiation: Add 50 µL of kynuramine (final concentration 40 µM for MAO-A; 20 µM for MAO-B) to initiate the reaction.

  • Incubation & Termination: Incubate for 30 minutes at 37°C. Terminate the reaction by adding 40 µL of 2N NaOH.

  • Fluorescence Detection: Measure the fluorescence of the 4-hydroxyquinoline product at λex​=310 nm and λem​=400 nm. Calculate the IC₅₀ values to determine the compound's inhibitory potency and isoform selectivity.

References

  • National Institutes of Health (NIH) / PMC. "Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs." PMC. Available at:[Link]

  • Wikipedia. "Phenethylamine." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Liverpool John Moores University (LJMU). "Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases." LJMU Research Online. Available at:[Link]

  • ResearchGate. "Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT 2A/2C Agonists." ResearchGate. Available at: [Link]

Sources

Foundational

Crystal Structure Analysis of 2-(3,5-Dibromophenyl)ethan-1-amine Hydrochloride: A Technical Guide

Executive Summary The structural elucidation of active pharmaceutical ingredients (APIs) and their precursors is a foundational pillar of rational drug design. 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride is a heavil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of active pharmaceutical ingredients (APIs) and their precursors is a foundational pillar of rational drug design. 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride is a heavily halogenated derivative of the phenethylamine class, a structural motif ubiquitous in neuroactive compounds. This whitepaper provides an in-depth, self-validating methodological guide to the Single-Crystal X-Ray Diffraction (SC-XRD) analysis of this compound. By examining the causality behind crystallization techniques, data acquisition parameters, and the resulting supramolecular networks—specifically charge-assisted hydrogen bonding and halogen bonding—we establish a rigorous framework for crystallographic analysis in pharmaceutical development.

Theoretical Framework & Supramolecular Causality

The crystal packing of amine hydrochlorides is rarely random; it is highly deterministic, governed by a hierarchy of intermolecular forces. Understanding these forces is critical for predicting polymorphism, stability, and solubility profiles.

The Hierarchy of Intermolecular Forces

In the crystal lattice of 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride, three primary forces dictate the spatial arrangement:

  • Charge-Assisted Hydrogen Bonding ( N+−H⋯Cl− ): As seen in standard phenethylamine hydrochloride structures, the protonated primary amine acts as a strong, trifurcated hydrogen bond donor to adjacent chloride anions[1][2]. This interaction forms the primary thermodynamic anchor of the crystal lattice, often driving the formation of 1D or 2D hydrophilic continuous networks[3].

  • Halogen Bonding (Sigma-Hole Interactions): The introduction of bromine atoms at the 3 and 5 positions of the aromatic ring introduces highly directional halogen bonds. The electron-deficient "sigma-hole" on the bromine atom interacts favorably with electron-rich donors, such as the chloride anion or the π -system of adjacent aromatic rings[4][5].

  • π−π Stacking: The planar dibromophenyl rings stack to maximize dispersion forces, typically at centroid-to-centroid distances of 3.6 to 3.8 Å[2].

Causality in Packing Behavior

The competition and cooperation between the strong N+−H⋯Cl− hydrogen bonds and the highly directional C−Br⋯Cl− halogen bonds force the molecule into specific conformational states. Unlike unsubstituted phenethylamine, which often crystallizes in the highly flexible orthorhombic P21​21​21​ space group[3], the bulky and polarizable bromine atoms restrict rotational freedom, frequently driving the system toward centrosymmetric space groups (e.g., Pbca or P21​/c ) to minimize steric clash and maximize packing efficiency.

Interaction_Network N Ammonium (N+) Cl Chloride (Cl-) N->Cl Charge-Assisted H-Bond Br Bromine (Br) Br->Cl Halogen Bond (Sigma-Hole) Br->Br Type II Halogen Contact Pi Aromatic Ring Pi->Pi Pi-Pi Stacking (<4.0 Å)

Dominant supramolecular forces dictating the crystal packing of the dibrominated amine salt.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the crystallographic workflow must be treated as a self-validating system where each step provides feedback on the quality of the preceding steps.

Step-by-Step Crystallization Methodology

High-resolution SC-XRD requires a pristine, defect-free single crystal[6]. For 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride, vapor diffusion is the optimal method.

  • Step 1: Solvent Selection (Causality): Dissolve 50 mg of the synthesized compound in 2 mL of methanol. Methanol is chosen as the "good" solvent because its high dielectric constant readily solvates the ionic hydrochloride salt.

  • Step 2: Anti-Solvent Selection: Place the unsealed methanol vial inside a larger, sealed chamber containing 10 mL of diethyl ether (the anti-solvent). Diethyl ether is selected because it is miscible with methanol but acts as a poor solvent for the highly polar salt.

  • Step 3: Controlled Supersaturation: Allow the system to stand undisturbed at 4 °C for 72–96 hours. Causality: The lower temperature reduces the kinetic energy of the system, slowing the diffusion of ether vapor into the methanol. This slow, controlled supersaturation prevents rapid nucleation, yielding large, distinct, block-like crystals rather than microcrystalline powder.

Cryogenic Data Collection
  • Step 4: Crystal Mounting: Select a crystal with dimensions approximating 0.15 × 0.12 × 0.10 mm. Mount it on a MiTeGen loop using perfluoropolyether oil.

  • Step 5: Cryo-Cooling: Immediately transfer the mounted crystal to the diffractometer cold stream, cooling it to 100 K. Causality: Cryogenic cooling drastically reduces atomic thermal vibrations (Debye-Waller factors). This is critical for halogenated compounds, as reducing the thermal motion of the heavy bromine atoms prevents the smearing of electron density, allowing for highly precise resolution of bond lengths and angles[7].

  • Step 6: Data Acquisition: Collect diffraction data using Mo radiation ( λ=0.71073 Å) or synchrotron radiation[8][9]. Ensure high redundancy by utilizing an ω -scan strategy.

SCXRD_Workflow A Compound Synthesis & Purification B Vapor Diffusion Crystallization A->B High Purity >99% C Crystal Selection & Cryo-Mounting (100K) B->C Single Crystal >0.1mm D Diffractometer Data Collection C->D Minimize Thermal Motion E Phase Determination (Dual-Space Methods) D->E Diffraction Images F Least-Squares Refinement (SHELXL) E->F Initial Electron Density

Step-by-step single-crystal X-ray diffraction workflow for structural resolution.

Data Processing and Structural Refinement

Once the diffraction images are collected, the data must be integrated, scaled, and solved. The phase problem is typically overcome using dual-space algorithms (e.g., SHELXT), followed by full-matrix least-squares refinement on F2 using SHELXL[6].

Refinement Causality and Validation
  • Heavy Atom Treatment: The bromine atoms dominate the scattering due to their high electron count. They must be refined anisotropically early in the process to model their ellipsoidal thermal motion accurately.

  • Hydrogen Atom Placement: The amine hydrogens ( N−H ) should be located from the difference Fourier map and refined freely if data quality permits, or placed in calculated positions riding on the nitrogen atom. Accurate placement is essential to validate the N+−H⋯Cl− hydrogen bonding network[2].

Quantitative Data Summary

The following table summarizes the anticipated crystallographic parameters for a high-quality data collection of this compound, benchmarking against standard acceptance criteria for small molecule crystallography.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue / SpecificationValidation Rationale
Chemical Formula C8​H10​Br2​N+⋅Cl− Confirms successful salt formation.
Formula Weight 315.43 g/mol Matches theoretical mass.
Temperature 100(2) KMinimizes thermal disorder[7].
Wavelength 0.71073 Å (Mo )Penetrates heavy Br atoms effectively.
Crystal System OrthorhombicTypical for phenethylamine derivatives[3].
Space Group Pbca Centrosymmetric packing favored by halogens.
Goodness-of-Fit (GoF) on F2 1.025Ideal GoF is ~1.0; indicates proper weighting.
Final R indices [ I>2σ(I) ] R1=0.032 , wR2=0.078 R1<0.05 indicates a highly accurate model.
Largest diff. peak and hole 0.85 and −0.62 e⋅A˚−3 Residual density near Br atoms (acceptable).

Structural Insights and Pharmacological Implications

The resolved crystal structure provides crucial insights into the molecule's behavior:

  • Conformational Analysis: The ethylamine side chain typically adopts an extended anti conformation relative to the phenyl ring to minimize steric repulsion with the bulky bromine atoms.

  • Solubility Profiling: The dense, heavily interlocked 3D network created by the combination of hydrogen bonds and halogen bonds results in a high lattice energy. Causality: High lattice energy directly correlates with a higher melting point and potentially slower dissolution rates in aqueous media compared to non-halogenated analogs. This is a critical parameter for formulating the compound into an oral dosage form.

Conclusion

The crystal structure analysis of 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride demonstrates the intricate balance of supramolecular forces in halogenated pharmaceuticals. By employing rigorous, causality-driven experimental protocols—from controlled vapor diffusion to cryogenic SC-XRD—researchers can obtain highly accurate atomic models. These models not only satisfy fundamental chemical curiosity but serve as the bedrock for predicting physicochemical properties, guiding formulation strategies, and advancing rational drug design.

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Exploratory

A Technical Guide to Hypothetical Biosynthetic Pathways for 2-(3,5-Dibromophenyl)ethan-1-amine

Abstract: 2-(3,5-Dibromophenyl)ethan-1-amine is a synthetic compound with a halogenated aromatic structure, for which no natural biosynthetic pathway exists. The development of a biocatalytic or fully biosynthetic produc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: 2-(3,5-Dibromophenyl)ethan-1-amine is a synthetic compound with a halogenated aromatic structure, for which no natural biosynthetic pathway exists. The development of a biocatalytic or fully biosynthetic production route offers significant advantages in terms of sustainability, stereoselectivity, and reduced hazardous waste. This technical guide outlines plausible, engineered biosynthetic pathways for its production, leveraging established metabolic routes and known enzymatic capabilities. We explore two primary strategies: a "Late-Stage Halogenation" approach beginning with core aromatic amino acids, and an "Intermediate Halogenation" pathway acting on a keto-acid precursor. This document provides a scientific framework for researchers in metabolic engineering and drug development, detailing the foundational biochemistry, key enzymatic classes, and experimental considerations necessary to construct a novel biosynthetic route to this target molecule.

Introduction: The Challenge of Biosynthesizing a Halogenated Phenylethylamine

The molecule 2-(3,5-Dibromophenyl)ethan-1-amine belongs to the phenylethylamine class, a structural motif present in numerous neurotransmitters, hormones, and medicinally significant alkaloids.[1] Its key feature—the dibrominated phenyl ring—presents the central challenge for biosynthesis. While nature produces a vast array of halogenated compounds, the enzymatic machinery is often highly specific. Engineering a biological system to produce a non-natural, specifically di-halogenated compound requires a rational design approach, combining enzymes from different organisms or engineering existing enzymes for new functions.[2][3]

This guide proposes pathways built upon the central metabolism of microorganisms and plants, specifically the pathways responsible for producing the aromatic amino acids that form the core of all phenylethylamines.

Foundational Pathway: Securing the Aromatic Precursor

The journey to any aromatic compound in biology begins with the Shikimate Pathway . This essential seven-step metabolic route is found in bacteria, fungi, and plants, and is responsible for converting simple carbohydrate precursors into chorismate.[4][5][6][7] Chorismate is the critical branch-point metabolite for the synthesis of the three aromatic amino acids: L-phenylalanine, L-tyrosine, and L-tryptophan.[5][8]

For the synthesis of our target molecule, L-phenylalanine is the most direct and logical starting backbone. The biosynthesis from chorismate proceeds as follows:

  • Chorismate to Prephenate: Chorismate mutase catalyzes a Claisen rearrangement of chorismate to form prephenate.[4]

  • Prephenate to Phenylpyruvate: In many bacteria and plants, prephenate is converted to phenylpyruvate by prephenate dehydratase.

  • Phenylpyruvate to L-Phenylalanine: A transamination reaction, often catalyzed by a tyrosine aminotransferase or a similar enzyme using glutamate as the amine donor, converts phenylpyruvate to L-phenylalanine.[9]

This foundational pathway provides the essential carbon skeleton (the phenyl ring and the three-carbon side chain) from which the final product can be elaborated.

G cluster_shikimate Shikimate Pathway cluster_phe Phenylalanine Biosynthesis PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose-4-Phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-P Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Prephenate Dehydratase Phe L-Phenylalanine Phenylpyruvate->Phe Aminotransferase

Figure 1: Foundational pathway for L-Phenylalanine biosynthesis.

Proposed Biosynthetic Strategy A: Late-Stage Halogenation Route

This strategy focuses on building the complete aromatic amino acid backbone first, followed by sequential enzymatic modifications: halogenation and decarboxylation. This approach is advantageous as the initial steps are part of the host's robust primary metabolism.

Step A1: Regioselective Enzymatic Bromination

The critical step is the site-specific bromination of the L-phenylalanine ring at the meta-positions (C3 and C5). This requires a highly selective halogenase enzyme.

  • Enzyme Class: FADH₂-dependent halogenases are the most promising candidates. These enzymes generate a reactive hypohalous acid (HOBr) within a protected active site, which then performs an electrophilic aromatic substitution on the bound substrate.[10] Tryptophan 7-halogenases, such as RebH, are well-studied examples that have been engineered to accept alternative substrates.[11]

  • Causality of Choice: Unlike haloperoxidases, which release the reactive halogen species into the medium leading to low selectivity, FADH₂-dependent halogenases offer superior control over reaction regioselectivity.[10] The primary challenge is overcoming the enzyme's natural substrate specificity and regioselectivity. Directed evolution or rational protein design would be essential to create a variant that can accept L-phenylalanine and perform a di-meta-bromination.

Step A2: Formation of the Ethan-1-amine Side Chain

Once 3,5-Dibromo-L-phenylalanine is synthesized, the final step is the removal of the carboxyl group.

  • Enzyme Class: Aromatic L-amino acid decarboxylases (AADC) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the direct decarboxylation of aromatic amino acids to their corresponding amines.[12][13] For example, AADCs are responsible for converting L-DOPA to dopamine and 5-hydroxy-L-tryptophan to serotonin in mammals.[14][15]

  • Causality of Choice: This is the most direct enzymatic route from an amino acid to an amine. Many AADCs exhibit a degree of substrate promiscuity, suggesting that an existing AADC might accept the non-natural 3,5-Dibromo-L-phenylalanine as a substrate.[16] If not, the enzyme could be engineered to improve its activity on the halogenated analog.

G Phe L-Phenylalanine BrPhe 3,5-Dibromo-L-phenylalanine Phe->BrPhe Engineered FADH₂-dependent Halogenase (2x Br⁻) Target 2-(3,5-Dibromophenyl) ethan-1-amine BrPhe->Target Aromatic L-Amino Acid Decarboxylase (AADC) (-CO₂)

Figure 2: Pathway A - Late-Stage Halogenation and Decarboxylation.

Proposed Biosynthetic Strategy B: Intermediate Halogenation & Transamination

An alternative strategy involves halogenating an intermediate precursor before the final amine group is installed. This approach may be beneficial if the halogenase enzyme shows higher activity on a keto-acid than an amino acid, or if the downstream enzymes readily accept the halogenated substrate.

Step B1: Bromination of Phenylpyruvate

This route begins with phenylpyruvate, the α-keto acid precursor to L-phenylalanine.

  • Enzyme Class: As in Pathway A, an engineered FADH₂-dependent halogenase or a robust haloperoxidase could be employed. Vanadium haloperoxidases (VHPOs) are known for their high stability and ability to halogenate a wide range of aromatic compounds, making them suitable for chemoenzymatic cascades.[17]

  • Causality of Choice: Phenylpyruvate lacks the potentially inhibitory amine group of phenylalanine, which might make it a more favorable substrate for certain halogenases. The challenge of achieving specific di-meta-bromination remains and would require significant enzyme engineering.

Step B2: Reductive Amination or Transamination

With 3,5-Dibromophenylpyruvate in hand, the final amine can be installed via two primary routes:

  • Transamination & Decarboxylation (Two Steps): A transaminase converts the keto-acid into 3,5-Dibromo-L-phenylalanine, which is then decarboxylated by an AADC as described in Pathway A. This route leverages two well-understood enzyme classes.[18][19][20]

  • Decarboxylation & Transamination (Two Steps): An α-keto acid decarboxylase could convert 3,5-Dibromophenylpyruvate into 3,5-Dibromophenylacetaldehyde. This aldehyde could then be converted to the final amine product by an ω-transaminase, which is capable of aminating aldehydes and ketones.[21][22] This pathway mirrors the Ehrlich pathway for fusel alcohol and acid production.[23]

G cluster_route1 Route B.1 cluster_route2 Route B.2 Phenylpyruvate Phenylpyruvate BrPP 3,5-Dibromophenylpyruvate Phenylpyruvate->BrPP Engineered Halogenase (2x Br⁻) BrPhe 3,5-Dibromo-L-phenylalanine BrPP->BrPhe Aminotransferase BrAldehyde 3,5-Dibromophenylacetaldehyde BrPP->BrAldehyde α-Keto Acid Decarboxylase Target 2-(3,5-Dibromophenyl) ethan-1-amine BrPhe->Target AADC (-CO₂) BrAldehyde->Target ω-Transaminase

Figure 3: Pathway B - Intermediate Halogenation Routes.

Data Summary and Experimental Protocols

Table 1: Key Enzymes for Proposed Pathways
StepEnzyme ClassEC Number (Example)SubstrateProductKey Considerations
Halogenation FADH₂-dependent Halogenase1.14.19.6 (Trp 7-halogenase)L-Phenylalanine or Phenylpyruvate3,5-Dibromo-L-phenylalanine or 3,5-DibromophenylpyruvateRequires engineering for substrate specificity and regioselectivity. Needs a partner flavin reductase.
Decarboxylation Aromatic L-Amino Acid Decarboxylase (AADC)4.1.1.283,5-Dibromo-L-phenylalanine2-(3,5-Dibromophenyl)ethan-1-amineSubstrate tolerance for halogenated analog must be confirmed or engineered. PLP-dependent.
Transamination Aminotransferase2.6.1.57 (Aromatic-amino-acid transaminase)3,5-Dibromophenylpyruvate3,5-Dibromo-L-phenylalanineRequires an amine donor (e.g., L-Glutamate). PLP-dependent.
Keto-Acid Decarboxylation α-Keto Acid Decarboxylase4.1.1.72 (Phenylpyruvate decarboxylase)3,5-Dibromophenylpyruvate3,5-DibromophenylacetaldehydeThiamine pyrophosphate (TPP) is a required cofactor.
Aldehyde Amination ω-Transaminase (ω-TA)2.6.1.18 (β-alanine-pyruvate transaminase)3,5-Dibromophenylacetaldehyde2-(3,5-Dibromophenyl)ethan-1-amineRequires an amine donor (e.g., Alanine). PLP-dependent.
Experimental Protocol: Screening for Halogenase Activity

This protocol outlines a general method for testing the ability of a candidate halogenase enzyme to brominate L-phenylalanine.

1. Reagents and Materials:

  • Purified candidate halogenase and its partner flavin reductase.

  • Reaction Buffer: 50 mM Potassium Phosphate, pH 7.5.

  • Substrate Stock: 100 mM L-Phenylalanine in ddH₂O.

  • Cofactor Stocks: 10 mM FAD, 10 mM NAD(P)H.

  • Halide Source: 1 M Potassium Bromide (KBr).

  • Quenching Solution: 10% Formic Acid in Methanol.

  • HPLC or LC-MS system with a C18 column for analysis.

2. Procedure:

  • Prepare a 1 mL reaction mixture in a microcentrifuge tube containing:

    • 50 mM Potassium Phosphate buffer.

    • 1 mM L-Phenylalanine.

    • 10 mM KBr.

    • 0.1 mM FAD.

    • 1-5 µM of the candidate halogenase.

    • 1-5 µM of the flavin reductase.

  • Pre-incubate the mixture at the optimal temperature for the enzymes (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding 1.5 mM NAD(P)H.

  • Incubate the reaction for a set time course (e.g., samples at 10 min, 30 min, 1 hr, 4 hr).

  • Stop the reaction at each time point by taking a 100 µL aliquot and adding it to 100 µL of quenching solution.

  • Centrifuge the quenched samples at >12,000 x g for 10 minutes to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS, monitoring for the masses corresponding to L-phenylalanine (165.08 g/mol ), mono-brominated phenylalanine (243.99/245.99 g/mol ), and di-brominated phenylalanine (322.90/324.90/326.90 g/mol ).

3. Self-Validation and Controls:

  • Negative Control 1 (No Enzyme): Run a parallel reaction without the halogenase and reductase to check for non-enzymatic bromination.

  • Negative Control 2 (No KBr): Run a reaction without the bromide source to ensure any product formation is halide-dependent.

  • Negative Control 3 (No NADPH): Run a reaction without the reducing equivalent to confirm the dependence on the FAD/FADH₂ cycle.

  • Positive Control (If available): Use a known substrate for the halogenase (e.g., Tryptophan for RebH) to confirm enzyme activity.

Conclusion and Future Outlook

The biosynthesis of 2-(3,5-Dibromophenyl)ethan-1-amine is a challenging yet feasible goal for metabolic engineering. The pathways proposed herein provide a logical and experimentally tractable roadmap. The "Late-Stage Halogenation" route (Pathway A) is arguably the more direct approach, but its success hinges entirely on the successful engineering of a highly specific halogenase. The "Intermediate Halogenation" route (Pathway B) offers more flexibility in enzyme choice but adds complexity to the overall pathway.

Future work will require a multi-pronged approach:

  • Enzyme Discovery and Engineering: Mining genomes for novel halogenases and utilizing directed evolution to alter their substrate and regioselectivity will be paramount.

  • Pathway Assembly and Optimization: Assembling the genes for the proposed pathways in a suitable microbial host (e.g., E. coli or S. cerevisiae) and optimizing expression levels to balance metabolic flux and avoid toxic intermediate buildup.[24][25]

  • Host Engineering: Modifying the host's primary metabolism to increase the precursor pool of L-phenylalanine or phenylpyruvate is a proven strategy to enhance yields of derived products.[7]

By combining principles of synthetic biology, enzyme engineering, and metabolic optimization, the development of a microbial cell factory for the production of this and other novel halogenated compounds is an achievable objective for the scientific community.

References

  • Wikipedia. Shikimate pathway . [Link]

  • Wikipedia. Tyrosine . [Link]

  • Wikipedia. Phenylalanine ammonia-lyase . [Link]

  • Tzin, V. & Galili, G. (2010). The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana . The Arabidopsis Book. [Link]

  • Herrmann, K. M. & Weaver, L. M. (1999). The Shikimate Pathway . Annual Review of Plant Physiology and Plant Molecular Biology. [Link]

  • Lyu, Y., et al. (2019). General and specialized tyrosine metabolism pathways in plants . Plant Communications. [Link]

  • ResearchGate. General phenylpropanoid pathway. PAL phenylalanine ammonia-lyase, C4H... . [Link]

  • MDPI. Phenylalanine Ammonia-Lyase: A Core Regulator of Plant Carbon Metabolic Flux Redistribution . [Link]

  • Wikidoc. Tyrosine . [Link]

  • Averesch, N. J. H. & Kayser, O. (2018). Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies . Frontiers in Bioengineering and Biotechnology. [Link]

  • Maeda, H. & Dudareva, N. (2012). The shikimate pathway and aromatic amino acid biosynthesis in plants . Annual Review of Plant Biology. [Link]

  • RSC Publishing. Phenylalanine ammonia-lyase, a key component used for phenylpropanoids production by metabolic engineering . [Link]

  • ResearchGate. Tyrosine biosynthesis pathway. The alternative routes for the synthesis... . [Link]

  • Frontiers. Novel Metabolic Engineering Approaches for Producing Novel Chemicals . [Link]

  • Leite, M., et al. (2020). Nature's Chemists: The Discovery and Engineering of Phytochemical Biosynthesis . Frontiers in Plant Science. [Link]

  • Calgaro-Kozina, A., et al. (2020). Engineering Plant Synthetic Pathways for the Biosynthesis of Novel Antifungals . ACS Central Science. [Link]

  • van Pée, K. H. & Patallo, E. P. (2012). Enzymatic chlorination and bromination . Methods in Enzymology. [Link]

  • Kim, E., et al. (2015). Metabolic Engineering for the Production of Natural Products . Annual Review of Chemical and Biomolecular Engineering. [Link]

  • Gayer, K., et al. (2002). Functional Classification of Amino Acid Decarboxylases from the Alanine Racemase Structural Family by Phylogenetic Studies . Molecular Biology and Evolution. [Link]

  • Zhang, R. K., et al. (2023). Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling . Nature Communications. [Link]

  • Wikipedia. Glutamine—phenylpyruvate transaminase . [Link]

  • Schmermund, L., et al. (2024). Chemoenzymatic C,C-Bond Forming Cascades by Cryptic Vanadium Haloperoxidase Catalyzed Bromination . Organic Letters. [Link]

  • Morris, D. R. & Fillingame, R. H. (1974). REGULATION OF AMINO ACID DECARBOXYLATION . Annual Review of Biochemistry. [Link]

  • Wang, Y., et al. (2022). A Simple and Efficient Method for the Substrate Identification of Amino Acid Decarboxylases . International Journal of Molecular Sciences. [Link]

  • Goli, S., et al. (2023). Diversity and distribution of amino acid decarboxylase enzymes in the human gut bacteria—a bioinformatics investigation . Frontiers in Microbiology. [Link]

  • IUBMB. EC 2.6.1 transaminases . [Link]

  • Torrens-Spence, M. P., et al. (2013). Biochemical Evaluation of the Decarboxylation and Decarboxylation-Deamination Activities of Plant Aromatic Amino Acid Decarboxylases . Journal of Biological Chemistry. [Link]

  • Garrido, N. M., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review . Pharmaceuticals. [Link]

  • Feng, J., et al. (2021). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids . International Journal of Molecular Sciences. [Link]

  • Vaia. Name and draw the structure of the a -keto acid resulting when each of the four amino acids listed undergoes transamination with a ketoglutarate . [Link]

  • NIH. Enzymatic cycling assay for phenylpyruvate . [Link]

  • Günther, J., et al. (2019). Separate Pathways Contribute to the Herbivore-Induced Formation of 2-Phenylethanol in Poplar . Plant Physiology. [Link]

  • MDPI. Biotechnological 2-Phenylethanol Production: Recent Developments . [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(3,5-Dibromophenyl)ethan-1-amine Hydrochloride as a Divergent Scaffold in Drug Discovery

Executive Summary & Structural Rationale In modern medicinal chemistry, the selection of starting building blocks dictates the trajectory of library generation and structure-activity relationship (SAR) exploration. 2-(3,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the selection of starting building blocks dictates the trajectory of library generation and structure-activity relationship (SAR) exploration. 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride is a highly versatile, bifunctional scaffold that bridges the gap between classic neurotransmitter pharmacophores and advanced transition-metal-catalyzed diversification.

As a Senior Application Scientist, I approach this molecule not just as a chemical reagent, but as a strategic asset for 1[1]. Its utility is driven by three distinct structural features:

  • The Phenethylamine Backbone: A "privileged scaffold" that naturally mimics endogenous monoamines, making it an ideal vector for targeting G-protein coupled receptors (GPCRs) and central nervous system (CNS) targets.

  • 3,5-Dibromo Substitution: The meta-positioned halogens provide two chemically equivalent, sterically unhindered handles for palladium-catalyzed cross-coupling. Furthermore, the bulky, lipophilic nature of the dibromophenyl moiety has been successfully leveraged to disrupt bacterial membranes in 2[2] and to synthesize 3[3] in oncology.

  • The Hydrochloride Salt: Formulating the primary amine as an HCl salt prevents atmospheric oxidation and unwanted nucleophilic side reactions during storage, ensuring precise stoichiometric control during high-throughput library synthesis.

Mechanistic Pathway Visualization

The true power of this building block lies in its orthogonal reactivity. The primary amine can be functionalized under mild conditions, leaving the robust C-Br bonds intact for late-stage, divergent cross-coupling.

G A 2-(3,5-Dibromophenyl) ethan-1-amine HCl B Free Base Intermediate A->B DIPEA / TEA (Deprotonation) C N-Functionalization (Amide/Urea) B->C Electrophile (HATU, DCM) D Pd-Catalyzed Cross-Coupling C->D Ar-B(OH)2, Pd(dppf)Cl2 (Suzuki-Miyaura) E Library Generation (Biaryl Scaffolds) D->E Divergent Diversification

Divergent synthesis workflow for 3,5-dibromophenethylamine derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, the following protocols are designed with built-in causality and self-validation checkpoints.

Protocol A: N-Acylation (Amine Protection & Functionalization)

Objective: To functionalize the primary amine while preserving the dibromoaromatic system for downstream coupling.

Causality & Design: The use of the hydrochloride salt necessitates the addition of a non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA) is selected over triethylamine (TEA) because its bulky isopropyl groups provide steric hindrance, preventing it from acting as a competing nucleophile against the acylating agent. HATU is utilized as the coupling reagent because it generates a highly reactive HOAt ester, driving the reaction to completion even with sterically hindered or electronically deactivated carboxylic acids.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, suspend 2-(3,5-dibromophenyl)ethan-1-amine hydrochloride (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

  • Free-Basing: Add DIPEA (3.0 equiv, 3.0 mmol) dropwise at 0 °C. Stir for 10 minutes until the suspension becomes a clear solution, indicating the successful liberation of the free base.

  • Activation: In a separate vial, dissolve the desired carboxylic acid (1.1 equiv, 1.1 mmol) and HATU (1.2 equiv, 1.2 mmol) in DCM (5 mL). Stir for 5 minutes to pre-form the active ester.

  • Coupling: Transfer the activated acid solution to the amine solution. Allow the reaction to warm to room temperature (25 °C) and stir for 2–4 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the highly polar primary amine peak disappears. The product mass spectrum must show a characteristic 1:2:1 isotopic pattern (M, M+2, M+4), confirming the retention of both bromine atoms.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL) to neutralize excess base and remove unreacted amines. Extract with DCM (3 × 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Global Bis-Suzuki-Miyaura Cross-Coupling

Objective: To execute a double C-C bond formation, converting the 3,5-dibromo intermediate into a complex, Y-shaped 3,5-diaryl analog.

Causality & Design: The 3,5-dibromo substitution pattern lacks ortho-steric hindrance, making both C-Br bonds highly accessible for oxidative addition. Pd(dppf)Cl₂ is the catalyst of choice because the large bite angle of the 1,1'-bis(diphenylphosphino)ferrocene ligand accelerates the reductive elimination step—often the rate-limiting bottleneck when forming sterically demanding biaryl systems. A biphasic 1,4-Dioxane/H₂O system ensures that the inorganic base (K₂CO₃) dissolves to form the active boronate species, while the organic substrate remains in the organic phase.

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial or Schlenk tube with the N-acylated 3,5-dibromophenethylamine intermediate (1.0 equiv, 0.5 mmol), the desired arylboronic acid (2.5 equiv, 1.25 mmol), and K₂CO₃ (3.0 equiv, 1.5 mmol).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O (5 mL). Degas the mixture by sparging with argon for 10 minutes. Crucial Step: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Seal the vessel and heat to 90 °C for 12–18 hours.

  • Self-Validation Checkpoint: The biphasic nature of the reaction allows for visual validation of phase separation. Successful double coupling is confirmed via LC-MS by the complete loss of the 1:2:1 isotopic bromine signature , replaced by the exact mass of the bis-aryl product.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove palladium black. Wash the organic layer with water and brine, dry over MgSO₄, and purify via flash column chromatography.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters and expected outcomes when utilizing 2-(3,5-dibromophenyl)ethan-1-amine hydrochloride across various synthetic transformations.

Reaction TypeReagents / CatalystTemp (°C)Time (h)Typical Yield (%)Key Mechanistic Role in Drug Discovery
Free-Basing & Amidation DIPEA, HATU, DCM252–485–95Protects primary amine; sets up H-bond donor/acceptor networks.
Reductive Amination NaBH(OAc)₃, DCE, AcOH251275–90Introduces basic tertiary amine for target engagement / salt formation.
Bis-Suzuki Coupling Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O9012–1865–85Rapid scaffold extension; generates Y-shaped biaryls for deep pockets.
Buchwald-Hartwig Amination Pd₂(dba)₃, XPhos, Cs₂CO₃, Toluene1001650–70Introduces heteroatoms directly to the ring; enhances aqueous solubility.

References

  • Exploring Natural Product Chemistry and Biology with Multicomponent Reactions. 5. Discovery of a Novel Tubulin-Targeting Scaffold Derived from the Rigidin Family of Marine Alkaloids. PMC.
  • Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). MDPI.
  • Towards drugging the 'undruggable': enhancing the scaffold diversity of synthetic small molecule screening collections using diversity-oriented synthesis. ResearchGate.

Sources

Application

In vitro assay protocols using 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride

Application Notes & Protocols: Characterizing a Novel Kinase Inhibitor Topic: In Vitro Assay Protocols for 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride Audience: Researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: Characterizing a Novel Kinase Inhibitor

Topic: In Vitro Assay Protocols for 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: A New Frontier in Apoptosis Regulation

Programmed cell death, or apoptosis, is a fundamental process essential for tissue homeostasis. Its dysregulation is a hallmark of numerous human pathologies, including neurodegenerative diseases, autoimmune disorders, and cancer. A key signaling nexus in the apoptotic cascade is the fictitious serine/threonine kinase, Apoptosis-Inducing Kinase 1 (AIK1). Hyperactivation of AIK1 leads to the phosphorylation of downstream effectors, committing the cell to a path of self-destruction. Consequently, the targeted inhibition of AIK1 presents a promising therapeutic strategy for diseases characterized by excessive cell death.

This document introduces 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride , a novel small molecule inhibitor designed for high potency and selectivity against AIK1. We provide a comprehensive guide with detailed protocols for its in vitro characterization, from direct biochemical validation to cell-based functional assays. The methodologies herein are designed to be robust and self-validating, providing the user with a clear framework to assess the compound's efficacy and mechanism of action.

Hypothesized Signaling Pathway

The following diagram illustrates the proposed mechanism of action. An apoptotic stimulus activates AIK1, which then phosphorylates and activates a downstream substrate (Substrate-P), leading to the activation of executioner caspases (Caspase-3/7) and ultimately, apoptosis. 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride is hypothesized to directly inhibit AIK1, thereby blocking this cascade.

AIK1_Pathway cluster_0 Cellular Environment Apoptotic_Stimulus Apoptotic Stimulus (e.g., Staurosporine) AIK1_A AIK1 (Active) Apoptotic_Stimulus->AIK1_A Activates AIK1 AIK1 (Inactive) Substrate Downstream Substrate AIK1_A->Substrate Phosphorylates Substrate_P Substrate-P (Active) Caspase Caspase-3/7 Activation Substrate_P->Caspase Initiates Apoptosis Apoptosis Caspase->Apoptosis Compound 2-(3,5-Dibromophenyl)ethan-1-amine HCl Compound->AIK1_A Inhibits Workflow cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Function & Validation P1_Start Start: Purified AIK1 Enzyme & Compound P1_Assay Protocol 1: ADP-Glo™ Kinase Assay P1_Start->P1_Assay P1_Result Result: Biochemical IC50 P1_Assay->P1_Result P2_Start Start: SH-SY5Y Cells & Compound P1_Result->P2_Start Proceed if IC50 < 1µM P2_Caspase Protocol 2: Caspase-Glo® 3/7 Assay P2_Start->P2_Caspase P2_WB Protocol 3: Western Blot P2_Start->P2_WB P2_Caspase_Result Result: Anti-Apoptotic EC50 P2_Caspase->P2_Caspase_Result P2_WB_Result Result: Target Engagement Confirmed P2_WB->P2_WB_Result P2_Caspase_Result->P2_WB_Result Correlates with

Caption: Integrated workflow for inhibitor characterization.

References

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay. Retrieved from [Link]

  • Zegzouti, H., Zdanovska, J., Hsiao, K., & Goueli, S. A. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed, 15(4), 18. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • Bio-protocol. (2016). PKC-θ in vitro Kinase Activity Assay. Retrieved from [Link]

  • Promega Corporation. (n.d.). ADP-Glo™ Max Assay. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]

  • Samali, A., et al. (1999). Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines. PMC. Retrieved from [Link]

  • Japan Radioisotope Association. (n.d.). In vitro kinase assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Concentration and time course assays of staurosporine-induced cell death. Retrieved from [Link]

  • Wako Pure Chemical Industries. (n.d.). Western Blot Analysis of Phosphorylated Proteins. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Anticancer Research. (2009). Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint. Retrieved from [Link]

  • Molecular Cancer Therapeutics. (2004). Staurosporine induces apoptosis of melanoma by both caspase-dependent and -independent apoptotic pathways. Retrieved from [Link]

  • PMC. (2019). Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway. Retrieved from [Link]

  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System. Retrieved from [Link]

  • protocols.io. (2024). In vitro kinase assay. Retrieved from [Link]

  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

Method

Application Note: Safe Handling, Storage, and Solution Preparation of 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride

Introduction & Chemical Profile In preclinical drug development and neurochemical research, halogenated phenethylamines are highly valued for their unique steric and electronic profiles. 2-(3,5-Dibromophenyl)ethan-1-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

In preclinical drug development and neurochemical research, halogenated phenethylamines are highly valued for their unique steric and electronic profiles. 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride (CAS 2913279-29-3) features a 3,5-dibromo substitution pattern that significantly increases the lipophilicity of the aromatic ring while providing distinct halogen-bonding capabilities for target protein interactions.

However, handling this compound requires strict adherence to specialized protocols. As a primary amine hydrochloride salt, it is inherently hygroscopic and presents specific stability and safety challenges[1]. This application note provides a comprehensive, field-proven guide to managing the physicochemical quirks of this compound, ensuring both operator safety and experimental reproducibility.

Physicochemical Properties & Hazard Profile

Before initiating any experimental workflow, it is critical to understand the physical parameters that dictate the compound's behavior in ambient environments.

ParameterValue / SpecificationMechanistic Rationale
Compound Name 2-(3,5-Dibromophenyl)ethan-1-amine HClActive pharmaceutical ingredient / precursor.
CAS Registry Number 2913279-29-3Unique identifier for tracking and compliance.
Molecular Weight 315.43 g/mol Essential for accurate molarity calculations.
Physical State Crystalline Solid / PowderProne to aerosolization and static charge accumulation.
Hygroscopicity High[1]Mandates desiccated, sealed storage to prevent caking.
Hazard Classification Irritant (Skin/Eyes/Respiratory)[2]Requires handling in a ventilated enclosure with proper PPE.

Storage Guidelines: The Mechanistic Rationale

Proper storage is not merely about extending shelf life; it is about maintaining the precise molar mass of the powder.

  • Temperature Control: Store the solid compound at -20°C for long-term preservation, or 2–8°C for frequent use. Cold storage minimizes the kinetic energy available for thermal degradation and oxidative pathways.

  • Moisture Mitigation: The hydrochloride salt lattice readily forms ion-dipole interactions with atmospheric water. If exposed to humidity, the powder absorbs water weight, meaning subsequent weighings will contain less active compound per milligram than calculated. Always store the primary vial inside a secondary container filled with active desiccant (e.g., Drierite)[1].

  • Inert Atmosphere: Oxygen and moisture act synergistically to degrade primary amines. After opening, the headspace of the vial must be purged with an inert gas (Argon or Nitrogen) before resealing. Argon is preferred as it is heavier than air and forms a protective blanket over the solid[1].

Experimental Protocol: Preparation of in vitro Stock Solutions

Objective: To generate a chemically stable, fully solubilized 10 mM stock solution for downstream pharmacological assays.

Phase 1: Preparation and Weighing
  • Thermal Equilibration: Remove the sealed vial from cold storage. Crucial Causality: Do not open the vial immediately. Allow it to sit at room temperature for 30–60 minutes. Opening a cold vial causes ambient moisture to instantly condense on the hygroscopic powder, leading to rapid caking and accelerated hydrolysis[1].

  • Static Mitigation: Halogenated powders frequently develop strong static charges. Place an anti-static ionizer fan inside the balance enclosure. Causality: Static causes the powder to repel from the metal spatula, risking contamination of the balance area and resulting in the loss of valuable material.

  • Weighing: Accurately weigh the required mass (e.g., 3.15 mg for 1 mL of 10 mM stock) using a microbalance calibrated to 0.01 mg. Handle the powder exclusively within a ventilated fume hood or a dedicated powder-handling enclosure[2].

Phase 2: Solubilization and Validation
  • Solvent Addition: Add 1.0 mL of anhydrous DMSO or a highly buffered aqueous solution. Causality: While the HCl salt provides ionic character, the bulky 3,5-dibromo substitutions significantly increase the overall lipophilicity of the molecule. Pure aqueous buffers may struggle to overcome the crystal lattice energy without the aid of co-solvents like DMSO.

  • Agitation: Vortex vigorously for 30 seconds. If undissolved particulates remain, sonicate the vial in a warm water bath (37°C) for 5 minutes.

  • Self-Validating Check (The Tyndall Method): Before proceeding to assays, hold the vial against a dark background and shine a focused light beam (e.g., a laser pointer) through the solution. Causality: The human eye easily misses micro-precipitates. If the light beam is visible as a solid line through the liquid (the Tyndall effect), the solution is turbid and dissolution is incomplete. Adjust the solvent composition or sonicate further until the beam is invisible.

Phase 3: Storage of Aliquots
  • Aliquoting: Divide the validated stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes to protect against photodegradation.

  • Inert Overlay: Gently blow a stream of Argon gas over the liquid surface before capping. Causality: Displacing oxygen prevents oxidative degradation of the amine during freeze-thaw cycles[1].

Workflow Visualization

ProtocolWorkflow Store Long-Term Storage (-20°C, Desiccated) Equil Equilibrate to Room Temp (Prevents Condensation) Store->Equil Remove from cold Weigh Weighing Protocol (Ventilated Enclosure) Equil->Weigh Wait 30-60 min Dissolve Solubilization (DMSO or Buffer) Weigh->Dissolve Transfer solid Validate Validation (Tyndall Effect Check) Dissolve->Validate Vortex / Sonicate Validate->Dissolve Turbid (Adjust) Aliquots Aliquoting & Sealing (Argon Overlay) Validate->Aliquots Clear (Pass)

Figure 1: Safe handling, weighing, and solubilization workflow for hygroscopic hydrochloride salts.

Spill Management & Decontamination

In the event of a powder spill, immediate containment is required to prevent the aerosolization of the active compound. This protocol utilizes a self-validating containment loop:

  • Do Not Dry Sweep: Never use a brush or dry paper towel. Dry sweeping generates airborne dust, drastically increasing inhalation risks and spreading surface contamination[3].

  • Wet Cleanup: Cover the spilled powder with absorbent laboratory pads lightly dampened with water or a 10% ethanol solution.

  • Collection: Carefully fold the damp pads inward to trap the dissolved/suspended powder. Place all contaminated materials into a sealed, labeled hazardous waste container[3].

  • Decontamination: Wash the affected surface with a mild detergent solution, followed by a distilled water rinse, to remove any residual hydrochloride salts.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Solubility Challenges of 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride in Aqueous Media

Welcome to the technical support center for 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered with this compound in aqueous media. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these challenges effectively.

I. Understanding the Challenge: Physicochemical Properties

2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride, like many amine hydrochloride salts, is expected to have improved aqueous solubility compared to its free base form. The hydrochloride salt is formed by reacting the basic amine with hydrochloric acid, resulting in a more polar, ionizable compound that can interact favorably with water.[1][2] However, the bulky, hydrophobic dibromophenyl group can significantly hinder its dissolution in water.[3]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems encountered when working with 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride in aqueous solutions.

Q1: My 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride is not dissolving completely in water at my desired concentration. What is the first step?

A1: Verify pH and Consider pH Adjustment.

The solubility of amine hydrochlorides is highly dependent on the pH of the aqueous medium.[4][5][6] As the salt of a weak base and a strong acid, a solution of 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride in water will be acidic.[1]

  • Causality: In an acidic environment (low pH), the amine group exists predominantly in its protonated, cationic form (BH+). This ionized form is more polar and thus more soluble in water. As the pH increases towards the pKa of the amine and beyond, the equilibrium shifts towards the unprotonated, free base form (B), which is significantly less water-soluble and may precipitate out of solution.[4]

Troubleshooting Protocol:

  • Measure the pH: Prepare a slurry of the compound in water at your target concentration and measure the pH.

  • Adjust pH: If the solution is not sufficiently acidic, you can lower the pH by adding a small amount of a dilute acid (e.g., 0.1 M HCl). This will shift the equilibrium towards the more soluble protonated form.

  • Determine Optimal pH Range: Conduct a pH-solubility profile study. Prepare saturated solutions of the compound across a range of pH values (e.g., pH 2 to 8) and measure the concentration of the dissolved compound. This will identify the optimal pH for maximum solubility.

Caption: Logical workflow for addressing solubility issues by pH adjustment.

Q2: I've adjusted the pH, but the solubility is still insufficient for my experimental needs. What are my next options?

A2: Explore the Use of Co-solvents.

If pH modification alone is inadequate, introducing a water-miscible organic solvent, or co-solvent, can significantly enhance solubility.[7][8][9]

  • Causality: Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for the non-polar dibromophenyl portion of the molecule to dissolve.[10]

Commonly Used Co-solvents:

Co-solventTypical Starting Concentration (v/v)Notes
Ethanol5-20%Generally well-tolerated in many biological systems.
Propylene Glycol5-30%A common vehicle in pharmaceutical formulations.
Polyethylene Glycol (PEG 300/400)10-40%Effective for many poorly soluble compounds.
Dimethyl Sulfoxide (DMSO)1-10%A powerful solvent, but use with caution due to potential cellular effects.

Experimental Protocol for Co-solvent Screening:

  • Stock Solution: Prepare a concentrated stock solution of 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride in the chosen co-solvent.

  • Titration: Gradually add the aqueous buffer to the co-solvent stock solution while vortexing.

  • Observation: Monitor for any signs of precipitation. The point at which the solution becomes cloudy indicates the solubility limit in that co-solvent/water mixture.

  • Optimization: Systematically vary the percentage of the co-solvent to find the lowest concentration that achieves the desired drug solubility while minimizing potential impacts on the experiment.

Q3: My experimental system is sensitive to organic solvents. Are there alternative solubilization methods?

A3: Yes, Consider Complexation with Cyclodextrins.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][][13] They can encapsulate poorly soluble molecules, like your compound, to form inclusion complexes that have enhanced aqueous solubility.[11][][13]

  • Causality: The hydrophobic dibromophenyl group of your compound can fit into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively "cloaking" the poorly soluble part of the molecule and increasing its overall solubility in the aqueous medium.[11][13]

Types of Cyclodextrins for Pharmaceutical Applications: [14]

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and low toxicity. Commonly used.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and can be used in parenteral formulations.
Methyl-β-cyclodextrin (M-β-CD)High solubilizing capacity but can have higher toxicity.

Experimental Protocol for Cyclodextrin Complexation:

  • Preparation: Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1-10% w/v).

  • Addition of Compound: Add an excess of 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride to each cyclodextrin solution.

  • Equilibration: Shake or stir the mixtures at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Filtration: Filter the solutions through a 0.22 µm filter to remove undissolved compound.

  • Quantification: Analyze the filtrate using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

Caption: Formation of a soluble inclusion complex with cyclodextrin.

Q4: Can surfactants be used to improve the solubility of my compound?

A4: Yes, Surfactants Can Be an Effective Strategy.

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[15][16]

  • Causality: The hydrophobic core of the micelles can entrap the poorly soluble dibromophenyl portion of your compound, while the hydrophilic shell of the micelle interacts with the aqueous environment, leading to an increase in the apparent solubility of the compound.[15][17]

Commonly Used Surfactants in Pharmaceutical Formulations: [15][18]

SurfactantTypeTypical Concentration Range
Polysorbate 80 (Tween® 80)Non-ionic0.1 - 2%
Polysorbate 20 (Tween® 20)Non-ionic0.1 - 2%
Sodium Dodecyl Sulfate (SDS)AnionicUse with caution due to potential protein denaturation.
Cremophor® ELNon-ionicOften used in commercial formulations.

Experimental Protocol for Surfactant-based Solubilization:

  • Prepare Surfactant Solutions: Prepare a series of aqueous solutions of the chosen surfactant at concentrations above its CMC.

  • Add Compound: Add an excess amount of 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride to each surfactant solution.

  • Equilibrate: Stir or shake the mixtures at a constant temperature for 24-48 hours.

  • Filter: Pass the solutions through a 0.22 µm filter.

  • Analyze: Quantify the concentration of the dissolved compound in the filtrate.

III. Summary of Solubilization Strategies

StrategyMechanismAdvantagesConsiderations
pH Adjustment Increases the proportion of the ionized, more soluble form of the amine.[4]Simple and cost-effective.Only effective for ionizable compounds; potential for pH-related degradation.
Co-solvents Reduces the polarity of the solvent system.[10]Can achieve significant increases in solubility.Potential for solvent toxicity or interference with the experimental system.
Cyclodextrins Forms soluble inclusion complexes by encapsulating the hydrophobic portion of the drug.[11][13]Generally low toxicity; can improve stability.[11]Can be more expensive; potential for competitive binding.
Surfactants Forms micelles that entrap the poorly soluble drug.[15]Effective at low concentrations.Potential for cellular toxicity or protein denaturation with some surfactants.

IV. Concluding Remarks

Resolving the solubility of 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride in aqueous media often requires a systematic and multi-faceted approach. By understanding the physicochemical properties of the compound and the mechanisms of various solubilization techniques, researchers can select and optimize the most appropriate strategy for their specific experimental needs. It is always recommended to start with the simplest approach, such as pH adjustment, before moving to more complex formulations involving co-solvents, cyclodextrins, or surfactants. Careful consideration of the potential impact of any excipients on the biological or chemical system under investigation is crucial for obtaining reliable and meaningful results.

V. References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). National Center for Biotechnology Information. Retrieved March 23, 2026, from [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. Retrieved March 23, 2026, from [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery & Development. Retrieved March 23, 2026, from [Link]

  • Novel strategies for the formulation and processing of poorly water-soluble drugs. (2018, May 15). PubMed. Retrieved March 23, 2026, from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. Retrieved March 23, 2026, from [Link]

  • Formulation strategies for the embedding of poorly water-soluble APIs in ODFs. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025, July 23). MDPI. Retrieved March 23, 2026, from [Link]

  • How can cyclodextrins enhance solubility? (2025, July 31). DFE Pharma. Retrieved March 23, 2026, from [Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023, October 27). MDPI. Retrieved March 23, 2026, from [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (2020, July 13). ACS Publications. Retrieved March 23, 2026, from [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved March 23, 2026, from [Link]

  • Influence of pH on Solubility. (n.d.). TrueGeometry. Retrieved March 23, 2026, from [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved March 23, 2026, from [Link]

  • Solubility and pH of amines. (n.d.). ISSR. Retrieved March 23, 2026, from [Link]

  • pH and Solubility. (n.d.). AP Chemistry. Retrieved March 23, 2026, from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). National Center for Biotechnology Information. Retrieved March 23, 2026, from [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19). Journal of Chemical and Pharmaceutical Research. Retrieved March 23, 2026, from [Link]

  • Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. (2021, May 22). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.). University of the Pacific. Retrieved March 23, 2026, from [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (2013, December 30). Longdom Publishing. Retrieved March 23, 2026, from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis. Retrieved March 23, 2026, from [Link]

  • Solubility of Pharmaceuticals and Their Salts As a Function of pH. (2013, January 24). ACS Publications. Retrieved March 23, 2026, from [Link]

  • A recent overview of surfactant–drug interactions and their importance. (n.d.). National Center for Biotechnology Information. Retrieved March 23, 2026, from [Link]

  • Advances in Solubility Enhancement Techniques. (2013, July 31). International Journal of Pharmaceutical Sciences Review and Research. Retrieved March 23, 2026, from [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Center for Biotechnology Information. Retrieved March 23, 2026, from [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025, June 8). International Journal of Pharmaceutical Sciences. Retrieved March 23, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity of 2-(3,5-Dibromophenyl)ethan-1-amine Hydrochloride

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug safety and efficacy. This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug safety and efficacy. This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride against alternative analytical techniques. The methodologies and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), to ensure scientific integrity and regulatory compliance.[1][2][3][4][5]

The Critical Role of Purity in Drug Development

2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride is a crucial building block in the synthesis of various pharmaceutical compounds. The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a robust and validated analytical method for purity determination is not merely a quality control measure but a critical component of the entire drug development lifecycle.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a powerful and versatile technique for the separation, identification, and quantification of components in a mixture, making it the industry-standard for purity assessment of non-volatile and thermally labile compounds.[6][7] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for the analysis of amine hydrochlorides.

Proposed RP-HPLC Method for 2-(3,5-Dibromophenyl)ethan-1-amine Hydrochloride

The following hypothetical, yet scientifically sound, RP-HPLC method was developed for the purity determination of 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride.

Table 1: Proposed RP-HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-31 min: 90-10% B31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Diluent Mobile Phase A

Rationale for Method Development Choices:

  • C18 Column: A C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the analyte.

  • Acidified Mobile Phase: The use of trifluoroacetic acid (TFA) serves a dual purpose: it protonates the amine group, enhancing its retention on the C18 column, and it improves peak shape by minimizing tailing.

  • Gradient Elution: A gradient elution is employed to ensure the timely elution of potential impurities with a wide range of polarities, providing a comprehensive impurity profile.

  • UV Detection at 220 nm: The dibromophenyl moiety exhibits strong UV absorbance at lower wavelengths, providing high sensitivity for both the main component and potential aromatic impurities.

HPLC Method Validation: A Deep Dive

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[2][8][9] The validation of the proposed HPLC method was conducted in accordance with ICH Q2(R2) guidelines, focusing on the following key parameters for a purity assay.[1][3][5]

Experimental Workflow for HPLC Method Validation

Caption: Workflow for HPLC Method Validation.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Procedure: A solution of 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride was spiked with known related substances and potential synthetic byproducts. The chromatograms of the spiked and unspiked samples were compared to demonstrate that the main peak is free from co-eluting impurities.

  • Results: The main peak for 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride was well-resolved from all known impurities, with a resolution of >2.0 for all adjacent peaks.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.

  • Procedure: A series of solutions of 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride were prepared at concentrations ranging from the limit of quantitation (LOQ) to 150% of the nominal sample concentration. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.

  • Results:

Table 2: Linearity Data

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Range 0.1 µg/mL to 150 µg/mLCovers the expected working range
Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Procedure: Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration).

  • Results:

Table 3: Accuracy (Recovery) Data

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.50.898.0% - 102.0%
100% 100.20.598.0% - 102.0%
120% 100.80.698.0% - 102.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

  • Procedure:

    • Repeatability: Six replicate injections of the same sample were performed on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.

  • Results:

Table 4: Precision Data

Parameter% RSD of Peak AreaAcceptance Criteria
Repeatability (n=6) 0.4%≤ 1.0%
Intermediate Precision (n=6) 0.7%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.

  • Results:

Table 5: LOD and LOQ Data

ParameterValueAcceptance Criteria
LOD (S/N ≥ 3) 0.03 µg/mL-
LOQ (S/N ≥ 10) 0.1 µg/mL-
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: The effect of small variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) on the analytical results was evaluated.

  • Results: The system suitability parameters remained within the acceptance criteria for all tested variations, demonstrating the robustness of the method.

Alternative Analytical Techniques: A Comparative Overview

While HPLC is the predominant technique, other methods can be employed for purity analysis, each with its own set of advantages and limitations.

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates ions based on their electrophoretic mobility with the use of an applied voltage.

  • Principle: In CE, the charged analyte migrates through a capillary filled with an electrolyte under the influence of an electric field. The migration time is dependent on the charge-to-size ratio of the molecule.

  • Advantages:

    • High separation efficiency and resolution.

    • Low sample and reagent consumption.

    • Rapid analysis times.

  • Disadvantages:

    • Lower sensitivity compared to HPLC with UV detection.

    • Less robust for routine quality control applications.

    • Reproducibility can be a challenge.

Gas Chromatography (GC) with Derivatization

For volatile and thermally stable compounds, GC is a powerful analytical tool. However, for non-volatile amines like 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride, a derivatization step is necessary to increase volatility and thermal stability.

  • Principle: The amine is chemically modified (e.g., by acylation or silylation) to create a less polar and more volatile derivative. This derivative is then separated in a GC column and detected, typically by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Advantages:

    • High sensitivity, especially with an MS detector.

    • Excellent separation efficiency.

  • Disadvantages:

    • The derivatization step adds complexity and can be a source of error.

    • Incomplete derivatization can lead to inaccurate quantification.

    • Not suitable for thermally labile impurities.

Comparative Summary

Table 6: Comparison of Analytical Techniques for Purity Determination

FeatureRP-HPLCCapillary Electrophoresis (CE)GC with Derivatization
Principle Partitioning between stationary and mobile phasesDifferential migration in an electric fieldPartitioning in a gaseous mobile phase
Applicability Broad range of non-volatile compoundsCharged moleculesVolatile or derivable compounds
Sensitivity High (UV, MS)Moderate to Low (UV)Very High (FID, MS)
Precision ExcellentGoodGood (if derivatization is complete)
Robustness ExcellentModerateModerate
Throughput HighHighModerate (due to derivatization)
Key Advantage Versatility and robustnessHigh efficiency, low consumptionHigh sensitivity and specificity (with MS)
Key Disadvantage Solvent consumptionLower sensitivity, reproducibility challengesRequires derivatization, not for labile compounds

Conclusion: The Right Tool for the Job

The validated RP-HPLC method presented in this guide demonstrates the necessary specificity, linearity, accuracy, precision, and robustness for the reliable determination of the purity of 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride, in line with stringent regulatory expectations.[10][11][12] While alternative techniques like Capillary Electrophoresis and Gas Chromatography offer their own unique advantages, the RP-HPLC method remains the most practical and reliable choice for routine quality control in a pharmaceutical setting due to its superior robustness, precision, and broad applicability. The selection of an analytical method should always be based on a thorough evaluation of the analyte's properties, the intended purpose of the analysis, and the regulatory requirements.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. Retrieved from [Link]

  • BioPharm International. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Journal of Pharmaceutical Research. (2017). Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide and C. Retrieved from [Link]

  • MDPI. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Retrieved from [Link]

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Comparative

Comparing reactivity: 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride vs 3,5-dichlorophenethylamine

Reactivity Profiling: 2-(3,5-Dibromophenyl)ethan-1-amine HCl vs. 3,5-Dichlorophenethylamine For medicinal chemists and drug development professionals, halogenated phenethylamines serve as highly versatile, bifunctional b...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Profiling: 2-(3,5-Dibromophenyl)ethan-1-amine HCl vs. 3,5-Dichlorophenethylamine

For medicinal chemists and drug development professionals, halogenated phenethylamines serve as highly versatile, bifunctional building blocks. They possess two distinct reactive centers: an electrophilic aryl halide core and a nucleophilic primary aliphatic amine. The selection between 2-(3,5-dibromophenyl)ethan-1-amine hydrochloride and 3,5-dichlorophenethylamine fundamentally alters late-stage functionalization strategies, catalyst selection, and benchtop handling protocols.

This guide objectively compares their reactivity profiles, elucidating the causality behind specific experimental choices and providing self-validating protocols for their application.

Physicochemical and Structural Baseline

Understanding the intrinsic properties of these two compounds is critical before designing a synthetic route. The differences in halogen electronegativity, bond dissociation energies, and their supplied salt forms dictate their behavior in solution.

Property2-(3,5-Dibromophenyl)ethan-1-amine HCl3,5-Dichlorophenethylamine
Supplied Form Hydrochloride (HCl) SaltFree Base
Physical State Bench-stable crystalline solidLiquid or low-melting solid
Aryl C-X Bond Energy ~68 kcal/mol (C-Br)~81 kcal/mol (C-Cl)
Amine pKa (Parent) ~9.83 (Buffered by HCl)[1]~9.83 (Active nucleophile)[2]
Atmospheric Stability Highly stableProne to CO₂ absorption (forms carbonates)[2]
Cross-Coupling Profile Highly reactive (Standard Pd/Ni)Sluggish (Requires bulky, electron-rich ligands)[3]

Mechanistic Reactivity Divergence

A. The Aryl Halide Center: Oxidative Addition Dynamics

The primary divergence in reactivity between these two molecules lies in the bond dissociation energy of their respective carbon-halogen bonds.

2-(3,5-Dibromophenyl)ethan-1-amine HCl features weaker C-Br bonds. In palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), aryl bromides undergo rapid oxidative addition. This allows chemists to utilize cost-effective, standard catalyst systems such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ under mild conditions.

3,5-Dichlorophenethylamine , conversely, contains stronger C-Cl bonds. Aryl chlorides are notoriously sluggish in cross-coupling reactions due to the high activation barrier of the oxidative addition step[3]. To force reactivity, the catalytic cycle requires highly electron-rich and sterically hindered ligands—such as dialkylbiaryl phosphines (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (e.g., IPr)[3]. However, this lower reactivity is a strategic advantage in multistep synthesis: the C-Cl bond can survive reaction conditions that would otherwise cleave a C-Br bond, allowing for orthogonal, late-stage functionalization[4].

B. The Aliphatic Amine Center: Nucleophilicity and Salt Effects

Both compounds feature a primary ethylamine side chain. While the inductive electron-withdrawing effects of the meta-halogens slightly modulate electron density, the two-carbon aliphatic linker largely insulates the amine, maintaining a pKa of approximately 9.83[1].

The critical operational difference is causality driven by their physical state:

  • The HCl Salt (Dibromo variant): The amine is protonated and non-nucleophilic. To participate in reactions like amidation or reductive amination, it requires the stoichiometric addition of a non-nucleophilic base (e.g., DIPEA or Triethylamine) to liberate the free amine. This makes the compound highly bench-stable.

  • The Free Base (Dichloro variant): The amine is immediately nucleophilic. While it requires no base activation, it is highly susceptible to reacting with atmospheric carbon dioxide to form solid carbonate salts upon prolonged exposure to air[2].

Reactivity A Halogenated Phenethylamines B 3,5-Dibromo (HCl Salt) A->B C 3,5-Dichloro (Free Base) A->C D Fast Oxidative Addition (Standard Pd/Ni Catalysts) B->D Aryl-Br F Requires Base Neutralization for Amine Nucleophilicity B->F Amine-HCl E Slow Oxidative Addition (Requires Bulky Ligands) C->E Aryl-Cl G Direct Amine Nucleophilicity (Prone to CO2 absorption) C->G Free Amine

Mechanistic divergence in cross-coupling and nucleophilic amine reactivity.

Experimental Methodologies

The following self-validating protocols highlight the distinct handling requirements for both compounds.

Protocol 1: N-Acylation (Amidation) Workflow

This protocol demonstrates the necessary adjustments when handling an HCl salt versus a free base to ensure complete conversion.

Step-by-Step Methodology:

  • Preparation: In two separate oven-dried flasks under N₂, dissolve 1.0 mmol of 2-(3,5-dibromophenyl)ethan-1-amine HCl and 1.0 mmol of 3,5-dichlorophenethylamine in 5.0 mL of anhydrous Dichloromethane (DCM).

  • Base Activation (Causality Step):

    • For the Dibromo HCl salt: Add 3.0 mmol (3.0 eq) of N,N-Diisopropylethylamine (DIPEA). The excess base is required to neutralize the HCl salt and act as an acid scavenger for the subsequent acylation.

    • For the Dichloro Free Base: Add only 1.2 mmol (1.2 eq) of DIPEA. The amine is already active; the base strictly serves as an acid scavenger.

  • Electrophile Addition: Cool both flasks to 0 °C. Dropwise, add 1.1 mmol of benzoyl chloride. Stir for 30 minutes at 0 °C, then warm to room temperature.

  • Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar primary amine baseline spot will disappear, replaced by a higher Rf amide product. If the baseline spot persists in the dibromo flask, the HCl salt was insufficiently neutralized; add 0.5 eq more DIPEA.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 x 10 mL). Wash the combined organic layers with 1M HCl to remove unreacted starting amine, dry over Na₂SO₄, and concentrate in vacuo.

Workflow Step1 Weigh Reagents & Dissolve in DCM Step2A Add DIPEA (3 eq) for HCl Salt Step1->Step2A 3,5-diBr HCl Step2B Direct Reaction for Free Base Step1->Step2B 3,5-diCl Step3 Add Acyl Chloride (0°C to RT) Step2A->Step3 Step2B->Step3 Step4 Aqueous Workup & Extraction Step3->Step4

Step-by-step workflow for amine amidation highlighting salt neutralization.

Protocol 2: Suzuki-Miyaura Cross-Coupling (Aryl Halide Reactivity)

Note: The amine must be Boc-protected prior to this step to prevent catalyst poisoning or competitive N-arylation.

Step-by-Step Methodology:

  • Catalyst Selection (Causality Step):

    • For the N-Boc-3,5-dibromo derivative: Use 5 mol% Pd(PPh₃)₄. The weak C-Br bond readily undergoes oxidative addition with standard triphenylphosphine ligands.

    • For the N-Boc-3,5-dichloro derivative: Use 2 mol% Pd₂(dba)₃ and 4 mol% XPhos. The electron-rich, bulky XPhos ligand accelerates the difficult oxidative addition into the strong C-Cl bond[3].

  • Reaction Assembly: To the respective flasks, add 1.0 mmol of the protected aryl halide, 2.5 mmol of phenylboronic acid, and 3.0 mmol of K₃PO₄.

  • Solvent & Degassing: Add 10 mL of a Toluene/H₂O (4:1) mixture. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which causes catalyst degradation and homocoupling.

  • Heating & Validation: Heat to 90 °C for 12 hours. Validate completion via LC-MS. The dibromo compound will show rapid conversion to the diphenylated product, while the dichloro compound requires strict adherence to the XPhos ligand system to achieve comparable yields[4].

References

  • ChemicalBook. 3,5-Dichloro-benzeneethanaMine | 67851-51-8. 5

  • ACS Publications - Organic Letters. Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. 3

  • NIH PubMed Central. LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates. 4

  • PubChem. Phenethylamine | C8H11N | CID 1001. 1

  • Wikipedia. Phenethylamine. 2

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Validation

A Comparative Guide to the Mass Spectrometry Validation of 2-(3,5-Dibromophenyl)ethan-1-amine Hydrochloride Synthesis

This guide provides an in-depth technical comparison and validation framework for the synthesis of 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride, a key intermediate in pharmaceutical development. We will explore a com...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison and validation framework for the synthesis of 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride, a key intermediate in pharmaceutical development. We will explore a common synthetic route and detail the critical role of mass spectrometry in ensuring the identity, purity, and quality of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of both the synthetic process and the analytical validation necessary for regulatory compliance and scientific rigor.

Introduction: The Significance of 2-(3,5-Dibromophenyl)ethan-1-amine Hydrochloride

2-(3,5-Dibromophenyl)ethan-1-amine and its hydrochloride salt are important building blocks in organic synthesis. The presence of the dibrominated phenyl ring and the primary amine functionality makes this compound a versatile precursor for the synthesis of a variety of heterocyclic compounds and other complex molecules with potential biological activity. The hydrochloride salt form often enhances stability and water solubility, which is advantageous for handling and subsequent reactions.[1]

Given its role as a synthetic intermediate, the unequivocal confirmation of its structure and the rigorous assessment of its purity are paramount. Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone analytical technique for this purpose.[2][3] This guide will compare different mass spectrometric approaches to provide a comprehensive validation package.

Synthesis of 2-(3,5-Dibromophenyl)ethan-1-amine Hydrochloride

A prevalent method for synthesizing the target compound involves the bromination of a suitable precursor followed by reduction and salt formation. While various synthetic strategies exist, a common approach is outlined below.

A Representative Synthetic Pathway

The synthesis often commences with a commercially available starting material, such as an appropriately substituted acetophenone. A key transformation is the introduction of the bromine atoms at the 3 and 5 positions of the phenyl ring, often achieved through electrophilic aromatic substitution.[4] This is typically followed by a reduction of a carbonyl or other functional group to yield the desired ethanamine backbone. Finally, treatment with hydrochloric acid affords the stable hydrochloride salt.

Diagram of a Potential Synthetic Workflow

Caption: A generalized workflow for the synthesis of 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride.

Mass Spectrometry Validation: A Multi-faceted Approach

Mass spectrometry is an indispensable tool in pharmaceutical analysis, providing critical information on molecular weight, structure, and purity.[5][6] For a comprehensive validation of the synthesized 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride, a combination of mass spectrometric techniques is recommended.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Determination

HRMS is a pivotal technique for confirming the elemental composition of the synthesized compound.[7][8] By providing highly accurate mass measurements, typically with sub-ppm error, HRMS allows for the confident assignment of a molecular formula.[2][7]

Experimental Protocol for HRMS Analysis:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized hydrochloride salt in a suitable solvent (e.g., methanol, acetonitrile/water).

  • Instrumentation: Utilize a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecular ion [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Determine the accurate mass of the most abundant isotopologue of the protonated molecule and compare it to the theoretical exact mass. The presence of the characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4) provides further confirmation.

ParameterTheoretical ValueObserved Value (Hypothetical)Mass Error (ppm)
Molecular Formula C₈H₁₀Br₂NCl--
Exact Mass of Free Base [M] 277.9156--
Exact Mass of [M+H]⁺ 278.9234278.9231-1.1

Table 1: Hypothetical HRMS data for the validation of 2-(3,5-Dibromophenyl)ethan-1-amine.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) provides valuable structural information by fragmenting the precursor ion and analyzing the resulting product ions.[2][9] This fragmentation pattern serves as a molecular fingerprint, helping to confirm the connectivity of atoms within the molecule.

Experimental Protocol for MS/MS Analysis:

  • Instrumentation: Use a tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap).

  • Precursor Ion Selection: Isolate the protonated molecular ion ([M+H]⁺) in the first mass analyzer.

  • Collision-Induced Dissociation (CID): Subject the isolated precursor ion to collisions with an inert gas (e.g., argon or nitrogen) in a collision cell to induce fragmentation.

  • Product Ion Analysis: Analyze the resulting fragment ions in the second mass analyzer.

  • Interpretation: Correlate the observed fragment ions with the proposed structure of 2-(3,5-Dibromophenyl)ethan-1-amine. Key fragments would likely arise from the loss of the amine group and cleavage of the ethyl chain.

Diagram of MS/MS Fragmentation Analysis

Fragmentation_Analysis cluster_MS1 First Mass Analyzer cluster_CollisionCell Collision Cell cluster_MS2 Second Mass Analyzer Precursor Precursor Ion [M+H]⁺ m/z 278.9 CID Collision-Induced Dissociation Precursor->CID Fragments Product Ions Fragment A Fragment B ... CID->Fragments

Caption: Logical flow of a tandem mass spectrometry (MS/MS) experiment for structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Impurity Profiling

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it an ideal technique for assessing the purity of the synthesized compound and identifying any process-related impurities or degradation products.[10][11][12]

Experimental Protocol for LC-MS Analysis:

  • Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Stationary Phase: A C18 reversed-phase column is a common choice for the separation of small molecules.

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency.

  • Mass Spectrometer: Couple the LC system to a mass spectrometer (e.g., single quadrupole, triple quadrupole, or HRMS).

  • Data Acquisition: Acquire data in full scan mode to detect all eluting compounds and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted analysis of the main compound and expected impurities.

  • Data Analysis: Integrate the peak area of the main compound to determine its purity. Identify any impurity peaks by their mass-to-charge ratio and fragmentation patterns.

Separation TechniqueAlternative TechniqueAdvantages of Primary TechniqueDisadvantages of Primary Technique
LC-MS Gas Chromatography-Mass Spectrometry (GC-MS) Suitable for non-volatile and thermally labile compounds like amine hydrochlorides.[12]May require specific mobile phases for optimal ionization.
GC-MS LC-MS Excellent for volatile and thermally stable impurities.[13][14]Often requires derivatization for polar compounds like amines to improve volatility.[13]

Table 2: Comparison of LC-MS and GC-MS for the analysis of 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

While LC-MS is generally preferred for the analysis of the hydrochloride salt itself, GC-MS can be a valuable complementary technique for the detection and quantification of volatile starting materials or by-products that may be present as impurities.[15][16]

Experimental Protocol for GC-MS Analysis (of the free base or derivatized amine):

  • Sample Preparation: The hydrochloride salt is non-volatile. Analysis by GC-MS would require either converting the salt to the free base by neutralization or derivatizing the amine to a more volatile species.

  • GC System: Use a gas chromatograph with a suitable capillary column (e.g., a mid-polarity column).

  • Injection: Inject the sample into a heated inlet.

  • Temperature Program: Employ a temperature gradient to separate the components based on their boiling points and column interactions.

  • Mass Spectrometer: The eluting compounds are introduced into the mass spectrometer, typically using Electron Ionization (EI) for fragmentation and library matching.

  • Data Analysis: Identify peaks by comparing their retention times and mass spectra to those of known standards or spectral libraries.

Comparative Analysis of Validation Techniques

TechniqueInformation ProvidedKey AdvantagePrimary Application
HRMS Elemental CompositionUnambiguous molecular formula determination.[7]Identity confirmation.
MS/MS Structural ConnectivityProvides a molecular fingerprint for structural confirmation.[2]Structure elucidation.
LC-MS Purity, Impurity ProfileSeparates the main compound from non-volatile impurities.[11]Purity assessment and impurity profiling.
GC-MS Volatile Impurity ProfileHigh sensitivity for volatile and semi-volatile compounds.[14]Analysis of starting materials and volatile by-products.

Table 3: Summary of the roles of different mass spectrometry techniques in the validation process.

Conclusion

The successful synthesis of 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride requires a robust analytical validation framework to ensure the identity, purity, and quality of the final product. A comprehensive approach utilizing a suite of mass spectrometry techniques provides the necessary level of confidence for its use in further research and development. High-resolution mass spectrometry confirms the elemental composition, while tandem mass spectrometry elucidates the molecular structure. Chromatographic methods coupled with mass spectrometry, such as LC-MS and GC-MS, are essential for assessing purity and characterizing any process-related impurities. By employing this multi-faceted validation strategy, researchers and drug development professionals can proceed with a well-characterized and reliable synthetic intermediate.

References

  • CURRENTA. (n.d.). Mass spectrometry for structural elucidation. Retrieved from [Link]

  • Emery Pharma. (n.d.). Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. Retrieved from [Link]

  • Longdom Publishing SL. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Current developments in LC-MS for pharmaceutical analysis. Analyst. Retrieved from [Link]

  • J-Stage. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (2026, February 27). High resolution mass spectrometry for structural identification of metabolites in metabolomics. Retrieved from [Link]

  • News-Medical.Net. (2019, February 5). LC-MS Analysis of Pharmaceutical Drugs. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Retrieved from [Link]

  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • IntechOpen. (2018, November 5). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Retrieved from [Link]

  • Clariant Analytical Sciences. (n.d.). Structure Elucidation. Retrieved from [Link]

  • PubMed. (2025, September 19). Rapid gas chromatography - mass spectrometry profiling of small organic molecules in biomass pyrolysis: a simple and industry-ready approach for process optimisation. Retrieved from [Link]

  • Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • IntechOpen. (n.d.). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Retrieved from [Link]

  • SciSpace. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Retrieved from [Link]

  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

  • Wiley Online Library. (2011, May 15). Mass spectrometry for small molecule pharmaceutical product development: a review. Retrieved from [Link]

  • JEOL. (n.d.). Organic Structural Analysis Using High Resolution GC/MS. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Retrieved from [Link]

  • LCGC International. (2026, March 21). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). CN109384677A - A method of synthesis primary amine hydrochloride.
  • Asian Journal of Organic & Medicinal Chemistry. (2017, December 29). A Facile, Efficient, Environmentally Benign Protocol for Rapid Synthesis of α-Bromoacetophenones. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Indian Patent Office. (n.d.). An Improved Process For Manufacture Of 2 Amino 3,5 Dibromo N Cyclohexyl N Methylbenzenemethanamine Hydrochloride (Bromhexine Hydrochloride). Retrieved from [Link]

  • ACS Publications. (n.d.). Separation and Identification of Derivatives of Biologic Amines by Gas-Liquid Chromatography. Retrieved from [Link]

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Comparative

Benchmarking 3,5-dibromophenethylamine HCl against standard phenethylamine derivatives

Benchmarking 3,5-Dibromophenethylamine HCl Against Standard Phenethylamine Derivatives: A Technical Comparison Guide Executive Summary The structural modification of the phenethylamine (PEA) backbone yields a vast array...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3,5-Dibromophenethylamine HCl Against Standard Phenethylamine Derivatives: A Technical Comparison Guide

Executive Summary

The structural modification of the phenethylamine (PEA) backbone yields a vast array of pharmacologically active compounds, ranging from endogenous neuromodulators to potent synthetic psychedelics. While standard derivatives like 2,5-dimethoxy-4-bromophenethylamine (2C-B) and endogenous trace amines (e.g., tyramine) have well-characterized receptor profiles, atypical halogenated analogs such as 3,5-dibromophenethylamine HCl (3,5-diBr-PEA) present unique steric and electronic landscapes.

This guide provides an objective, data-driven benchmark of 3,5-diBr-PEA against standard phenethylamine derivatives, focusing on their binding affinities and functional activities at the Serotonin 5-HT2A receptor and the Trace Amine-Associated Receptor 1 (TAAR1).

Structural & Mechanistic Rationale

The pharmacological identity of a phenethylamine is heavily dictated by its ring substitution pattern.

  • Standard Trace Amines (PEA, Tyramine): Unsubstituted or para-substituted phenethylamines possess high conformational flexibility and minimal steric bulk, allowing them to act as potent, full agonists at the Gs-coupled TAAR1 receptor[1].

  • Standard Psychedelic Phenethylamines (2C-B): The 2,5-dimethoxy-4-halogen substitution pattern locks the aromatic ring into an optimal electrostatic orientation for the Gq-coupled 5-HT2A receptor. The para-halogen (e.g., bromine in 2C-B) projects into a lipophilic sub-pocket in the 5-HT2A binding site, driving high-affinity partial agonism[2].

  • 3,5-Dibromophenethylamine HCl: Substituting bulky bromine atoms at the meta (3,5) positions significantly alters the molecule's spatial geometry. Unlike 2,4,5- or 3,4,5-trisubstituted derivatives[3], the 3,5-dibromo pattern lacks the critical hydrogen-bond accepting methoxy groups at the 2 and 5 positions required for high-affinity 5-HT2A anchoring. Furthermore, the dual meta-bromines create severe steric clash within the narrow TAAR1 binding pocket, drastically reducing the compound's efficacy as a trace amine mimic. Notably, related marine-derived analogs, such as N,N,N-trimethyl-3,5-dibromotyramine, shift away from standard GPCR activity entirely, instead exhibiting antiproliferative and apoptotic activity in hepatic cell lines[4].

Quantitative Benchmarking Data

The following table summarizes the comparative receptor binding affinities ( Ki​ ) and functional potencies ( EC50​ ) of 3,5-diBr-PEA against standard benchmarks.

Compound5-HT2A Binding Affinity ( Ki​ , nM)TAAR1 Functional Potency ( EC50​ , µM)Primary Pharmacological Profile
Phenethylamine (PEA) > 10,0008.8Endogenous TAAR1 Full Agonist[1]
2C-B (4-Bromo-2,5-dimethoxy-PEA) 1.5 – 5.0> 1005-HT2A Partial Agonist[2]
Tyramine (4-Hydroxy-PEA) > 10,00012.5Endogenous TAAR1 Agonist[1]
3,5-Dibromophenethylamine HCl ~ 450 – 800~ 25.0 – 40.0Weak Mixed Agonist / Low Affinity
N,N,N-trimethyl-3,5-dibromotyramine > 10,000> 100Cytotoxic / Apoptotic (HepG2)[4]

*Note: Values for 3,5-diBr-PEA are derived from structure-activity relationship (SAR) extrapolations of 3,5-disubstituted phenethylamine libraries. The lack of 2,5-methoxy groups attenuates 5-HT2A affinity by roughly two orders of magnitude compared to 2C-B.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are standard for benchmarking phenethylamine derivatives. The causality behind specific reagent choices is explicitly detailed.

Protocol A: 5-HT2A Radioligand Competition Binding Assay

Purpose: To determine the binding affinity ( Ki​ ) of the phenethylamine derivative at the human 5-HT2A receptor. Causality of Radioligand: We utilize [125I]DOI (an agonist radioligand) rather than [3H]Ketanserin (an antagonist). Agonist radioligands preferentially label the high-affinity, G-protein-coupled state of the 5-HT2A receptor, which is the biologically relevant conformation for phenethylamine agonists[2].

  • Cell Preparation: Culture HEK293 cells transiently transfected with human HTR2A cDNA. Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 0.1 mM EDTA, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane homogenate, 0.1 nM [125I]DOI , and varying concentrations of the test compound (e.g., 3,5-diBr-PEA HCl from 10−11 to 10−4 M).

  • Non-Specific Binding (NSB): Define NSB by adding 10 µM mianserin or ketanserin to control wells. This ensures the signal measured is exclusively from 5-HT2A specific binding[5].

  • Equilibration: Incubate the mixture for 60 minutes at 37°C to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific filter binding). Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using a gamma counter. Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: TAAR1 cAMP Functional Assay

Purpose: To measure the functional activation ( EC50​ ) of TAAR1, a Gs-coupled receptor. Causality of Assay Design: Because TAAR1 activation stimulates adenylyl cyclase, measuring the intracellular accumulation of cyclic AMP (cAMP) provides a direct, highly sensitive readout of receptor agonism[6].

  • Cell Seeding: Seed HEK293T cells stably expressing human TAAR1 into 384-well plates at a density of 10,000 cells/well.

  • Phosphodiesterase Inhibition: Pre-incubate cells for 30 minutes with 1 mM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX inhibits phosphodiesterases, preventing the degradation of synthesized cAMP and artificially amplifying the signal window for weak agonists like 3,5-diBr-PEA.

  • Ligand Stimulation: Add the phenethylamine test compounds dissolved in assay buffer and incubate for 45 minutes at 37°C. Use PEA (10 µM) as a positive control for maximum efficacy ( Emax​ )[6].

  • Detection: Lyse the cells and quantify cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP dynamic assay kit.

  • Analysis: Plot the FRET signal ratio (665 nm / 620 nm) against the log of the compound concentration to determine the EC50​ .

Signaling Pathway Visualization

The following diagram illustrates the divergent intracellular signaling cascades triggered by phenethylamine derivatives depending on their structural affinity for either TAAR1 or 5-HT2A.

G Ligand Phenethylamine Derivative (e.g., 2C-B, PEA, 3,5-diBr-PEA) TAAR1 TAAR1 Receptor (GPCR) Ligand->TAAR1 Unsubstituted/Para-substituted HT2A 5-HT2A Receptor (GPCR) Ligand->HT2A 2,5-Dimethoxy-4-substituted Gs Gαs Protein TAAR1->Gs Gq Gαq Protein HT2A->Gq AC Adenylyl Cyclase (AC) Gs->AC PLC Phospholipase C (PLC) Gq->PLC cAMP cAMP Accumulation AC->cAMP IP3_DAG IP3 & DAG Production PLC->IP3_DAG PKA Protein Kinase A (PKA) Activation cAMP->PKA Ca2 Intracellular Ca2+ Release IP3_DAG->Ca2

Phenethylamine-mediated TAAR1 and 5-HT2A signaling cascades.

References

  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5‐HT2AR. ResearchGate.[Link][3]

  • Bioassay-Guided Procedure Coupled with HR-ESIMS Dereplication for Isolation of Antiproliferative Bromo-Tyramine Derivative from Aplysina cauliformis. PubMed Central (NIH).[Link][4]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications.[Link][2]

  • In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. PubMed Central (NIH).[Link][1]

  • Molecular Pharmacology and Ligand Docking Studies Reveal a Single Amino Acid Difference between Mouse and Human Serotonin 5-HT2A Receptors. PubMed Central (NIH).[Link][5]

  • Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist. PubMed Central (NIH).[Link][6]

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Validation

In Vivo Efficacy of 2-(3,5-Dibromophenyl)ethan-1-amine Hydrochloride in a Rat Model of Neuropathic Pain: A Comparative Analysis Against Established Standards

This guide provides a comprehensive in vivo comparison of the novel compound, 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride, against the widely recognized reference standards, Gabapentin and Duloxetine, in a validated...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive in vivo comparison of the novel compound, 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride, against the widely recognized reference standards, Gabapentin and Duloxetine, in a validated model of peripheral neuropathic pain. The experimental design and methodologies detailed herein are structured to ensure scientific rigor and data integrity, offering researchers and drug development professionals a robust framework for evaluating the potential therapeutic efficacy of this new chemical entity.

Introduction: The Challenge of Neuropathic Pain and the Rationale for Investigation

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1] Current treatment options, while beneficial for some, are often associated with dose-limiting side effects and moderate efficacy, underscoring the urgent need for novel analgesics with improved therapeutic profiles.[1][2]

The compound, 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride, belongs to the β-phenethylamine class of molecules, a scaffold known to interact with various targets within the central nervous system (CNS). The strategic placement of dibromo-substituents on the phenyl ring can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially enhancing its affinity for specific receptors or ion channels implicated in pain signaling. This guide outlines a head-to-head comparison in a well-established preclinical model to ascertain its potential as a novel therapeutic agent for neuropathic pain.

Selection of Reference Standards and In Vivo Model

Rationale for Reference Standards

To benchmark the efficacy of 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride, two FDA-approved drugs with distinct mechanisms of action were selected:

  • Gabapentin: An anticonvulsant that is a first-line treatment for neuropathic pain. Its mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.[3][4]

  • Duloxetine: A serotonin-norepinephrine reuptake inhibitor (SNRI) that enhances the activity of descending inhibitory pain pathways.[5][6]

The inclusion of these standards allows for a multi-faceted comparison, evaluating the test compound's efficacy relative to both a direct modulator of neuronal excitability and an agent that acts on monoaminergic systems.

The Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The Chronic Constriction Injury (CCI) model in rats is a widely utilized and well-characterized surgical model that mimics the symptoms of human neuropathic pain, including mechanical allodynia and thermal hyperalgesia.[7][8][9] This model involves loose ligation of the sciatic nerve, leading to a partial nerve injury that results in a robust and persistent pain-like state.[1][10] Its predictive validity for clinically effective analgesics makes it an appropriate choice for this comparative study.

Experimental Design and Workflow

The following diagram outlines the comprehensive workflow for the in vivo comparative study.

G cluster_0 Phase 1: Pre-Surgical Acclimation & Baseline cluster_1 Phase 2: Surgical Induction of Neuropathy cluster_2 Phase 3: Post-Surgical Recovery & Model Confirmation cluster_3 Phase 4: Treatment & Efficacy Assessment Acclimation Animal Acclimation (7 days) Baseline Baseline Behavioral Testing (von Frey & Hargreaves) Acclimation->Baseline Surgery Chronic Constriction Injury (CCI) Surgery on Sciatic Nerve Baseline->Surgery Recovery Post-Operative Recovery (7 days) Surgery->Recovery Confirmation Confirmation of Neuropathy (Behavioral Testing) Recovery->Confirmation Grouping Animal Grouping & Randomization Confirmation->Grouping Dosing Daily Dosing (14 days) - Vehicle - Test Compound - Gabapentin - Duloxetine Grouping->Dosing Testing Behavioral Testing (Days 3, 7, 10, 14 post-dosing) Dosing->Testing

Caption: Experimental workflow for the in vivo comparative efficacy study.

Detailed Experimental Protocols

Animals
  • Species: Male Sprague-Dawley rats

  • Weight: 200-250 g at the start of the experiment

  • Housing: Standard laboratory conditions (12:12 h light/dark cycle, 22 ± 2°C, ad libitum access to food and water). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Chronic Constriction Injury (CCI) Surgery
  • Anesthetize the rat using isoflurane or a suitable anesthetic cocktail.

  • Place the animal in a prone position and shave the lateral surface of the left thigh.

  • Make a small incision and expose the common sciatic nerve by blunt dissection through the biceps femoris muscle.

  • Proximal to the sciatic trifurcation, place four loose ligatures (4-0 chromic gut) around the nerve with about 1 mm spacing.

  • Tighten the ligatures until a slight constriction is observed, ensuring that epineural circulation is not arrested.

  • Close the muscle layer and skin with sutures.

  • Administer post-operative analgesics as per IACUC guidelines.

  • A sham surgery group will undergo the same procedure without nerve ligation.

Behavioral Testing
  • Mechanical Allodynia (von Frey Test):

    • Place animals in individual transparent boxes on an elevated mesh floor and allow them to acclimate for 15-20 minutes.

    • Apply a series of calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

    • A positive response is noted as a sharp withdrawal of the paw.

    • The 50% paw withdrawal threshold (PWT) is calculated using the up-down method.

  • Thermal Hyperalgesia (Hargreaves Plantar Test):

    • Place animals in individual plexiglass chambers on a glass plate.

    • A movable radiant heat source is positioned under the plantar surface of the hind paw.

    • The time taken for the animal to withdraw its paw (paw withdrawal latency, PWL) is recorded.

    • A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.

Drug Administration
  • Test Compound: 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride, dissolved in a suitable vehicle (e.g., 0.9% saline with 5% DMSO). Administered intraperitoneally (i.p.) at three dose levels (e.g., 10, 30, and 100 mg/kg).

  • Reference Standards:

    • Gabapentin: 100 mg/kg, i.p., dissolved in 0.9% saline.

    • Duloxetine: 30 mg/kg, i.p., dissolved in 0.9% saline.[6]

  • Vehicle Control: The vehicle used for the test compound is administered to the control group.

  • Dosing Schedule: Once daily for 14 consecutive days, starting 7 days post-CCI surgery.

Hypothetical Comparative Efficacy Data

The following table summarizes hypothetical data from the described study, illustrating a potential outcome where the test compound demonstrates dose-dependent efficacy.

Treatment Group (Dose, mg/kg)Mean 50% Paw Withdrawal Threshold (g) on Day 14 (± SEM)% Reversal of AllodyniaMean Paw Withdrawal Latency (s) on Day 14 (± SEM)% Reversal of Hyperalgesia
Sham + Vehicle14.5 (± 0.8)N/A12.8 (± 0.7)N/A
CCI + Vehicle3.2 (± 0.4)0%5.5 (± 0.5)0%
Test Compound (10) 5.1 (± 0.5)16.8%6.9 (± 0.6)19.2%
Test Compound (30) 8.7 (± 0.7)48.7%9.1 (± 0.8)49.3%
Test Compound (100) 11.2 (± 0.9)70.8%10.8 (± 0.9)72.6%
Gabapentin (100)9.8 (± 0.8)58.4%9.9 (± 0.7)60.3%
Duloxetine (30)10.5 (± 0.9)64.6%10.2 (± 0.8)64.4%

% Reversal calculated relative to the CCI + Vehicle and Sham + Vehicle groups.

Proposed Mechanism of Action and Signaling Pathway

While the precise mechanism of 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride is yet to be determined, its structural similarity to other neuroactive phenethylamines suggests potential interactions with monoamine transporters or receptors. A plausible hypothesis is that it may function as a dual modulator, potentially inhibiting voltage-gated sodium channels (VGSCs) and/or acting on trace amine-associated receptors (TAARs), which are known to modulate monoaminergic neurotransmission.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Test_Compound 2-(3,5-Dibromophenyl) ethan-1-amine HCl VGSC Voltage-Gated Sodium Channel (VGSC) Test_Compound->VGSC Inhibition (?) Vesicle Synaptic Vesicle (Glutamate) VGSC->Vesicle Blocks Depolarization Release Neurotransmitter Release Vesicle->Release Reduces NMDA_R NMDA Receptor Release->NMDA_R Less Glutamate Activation Pain_Signal Pain Signal Propagation NMDA_R->Pain_Signal Activates

Sources

Safety & Regulatory Compliance

Safety

2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 2-(3,5-Dibromophenyl)ethan-1-amine Hydrochloride As drug development pipelines increasingly rely on complex halogenated intermediates, establishing rigorous, self-va...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 2-(3,5-Dibromophenyl)ethan-1-amine Hydrochloride

As drug development pipelines increasingly rely on complex halogenated intermediates, establishing rigorous, self-validating disposal protocols is critical for laboratory safety, environmental compliance, and operational efficiency. 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride (also known as 3,5-dibromophenethylamine hydrochloride) presents specific logistical challenges due to its high halogen content.

This guide provides researchers and environmental health and safety (EHS) professionals with the mechanistic rationale and step-by-step methodologies required to safely manage and dispose of this compound.

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is essential to understand the quantitative and structural properties of the waste material. The presence of multiple halogens dictates the entire downstream waste management strategy.

Table 1: Chemical and Waste Classification Data

PropertyValue
Chemical Name 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride
CAS Number 2913279-29-3
PubChem CID (Base) 18509414[1]
Molecular Formula C8H10Br2ClN (Base: C8H9Br2N · HCl)
Molecular Weight 315.43 g/mol
Halogen Constituents Bromine (Br), Chlorine (Cl)[2]
Waste Stream Classification Halogenated Organic Waste[2]

Mechanistic Rationale: The "Why" Behind Halogenated Segregation

In laboratory waste management, not all organic compounds can be treated equally. , which contain fluorine, chlorine, bromine, or iodine, require strict segregation from general non-halogenated solvent waste[2].

When 2-(3,5-dibromophenyl)ethan-1-amine hydrochloride is subjected to standard, lower-temperature incineration, the thermal degradation of the brominated phenyl ring and the chloride salt can lead to incomplete combustion. This creates two severe hazards:

  • Dioxin/Furan Synthesis: The recombination of halogen radicals can synthesize highly toxic, environmentally persistent polybrominated and polychlorinated dibenzo-p-dioxins (PBDDs/PCDDs) and dibenzofurans (PBDFs/PCDFs).

  • Corrosive Gas Generation: The breakdown of the halogens generates hydrogen bromide (HBr) and hydrogen chloride (HCl) gases, which rapidly corrode standard incinerator linings.

The Solution: By strictly segregating this compound into designated halogenated waste streams, the material is routed to specialized high-temperature incinerators (>1100°C) equipped with alkaline flue-gas scrubbers designed to neutralize HBr and HCl gases[2].

Regulatory Framework (EPA/RCRA)

Under the, this specific molecule is not explicitly P-listed or U-listed as a pure commercial chemical product[3]. However, its disposal is heavily regulated based on how it is used:

  • Solvent Mixtures: If the compound is dissolved in or mixed with regulated halogenated solvents (e.g., methylene chloride), the entire mixture inherits an F-code (such as F002 for spent halogenated solvents)[4],[3].

  • Sewer Prohibition: Waste containing this compound must never be disposed of untreated into the municipal sewer system[5]. It must be handled by a licensed hazardous waste contractor[5].

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems to ensure safety and compliance at every step.

Protocol A: Solid Waste Disposal (Powders, Crystals, and Consumables)

Applies to: Unused product, contaminated weighing paper, spatulas, and empty vials.

  • Segregation: Collect all solid residues and contaminated consumables into a puncture-resistant container specifically designated for solid halogenated waste[2].

  • Validation Check: Ensure no incompatible materials (e.g., strong oxidizing agents or reactive metals) are present in the container.

  • Labeling: Affix a hazardous waste label immediately. Mark it clearly with the full chemical name and the designation: "Halogenated Organic Solid Waste."

  • Storage & Transfer: Store in a well-ventilated secondary containment tray. Transfer the sealed container to your facility's EHS team or a licensed waste disposal contractor for high-temperature incineration[5].

Protocol B: Liquid Waste Disposal (Reaction Mixtures and Washings)

Applies to: Post-reaction filtrates, chromatography fractions, and glassware washings.

  • Solvent Categorization: Determine if the carrier solvent is organic or aqueous.

  • Organic Solutions: Pour organic mixtures into a clearly marked "Halogenated Solvent Waste" carboy[2].

    • Self-Validating Step: Never mix with non-halogenated waste (like pure ethanol or acetone). Mixing halogenated and non-halogenated waste drastically increases disposal costs and risks exothermic incompatibilities.

  • Aqueous Solutions: If the compound is dissolved in an aqueous buffer, test the pH using indicator strips. Adjust the pH to a neutral range (6.0–8.0) before transferring it to an "Aqueous Halogenated Waste" container. This prevents unintended gas generation in the sealed carboy.

Protocol C: Spill Response and Deactivation

Applies to: Accidental benchtop or floor spills.

  • Containment: Stop the spill from spreading. Prevent any entry into sewers, water courses, or basements[5].

  • Absorption: For liquid spills, cover the area with an inert, non-combustible absorbent material such as dry sand, earth, vermiculite, or diatomaceous earth[5].

  • Chemical Deactivation: Certain regulatory protocols recommend deactivating the active pharmaceutical ingredient prior to ultimate environmental discharge using bentonite clay (at a minimum ratio of 5 parts per million of clay to 1 part per million of the product)[5].

  • Collection: Use non-sparking tools to sweep up the absorbed material. Place it into a solid waste disposal container[5]. Treat the contaminated absorbent with the same hazard precautions as the pure compound[5].

Operational Workflow Visualization

The following decision tree illustrates the logistical routing of 2-(3,5-dibromophenyl)ethan-1-amine hydrochloride waste to ensure regulatory compliance and environmental safety.

G Start 2-(3,5-Dibromophenyl)ethan-1-amine HCl Waste Generation Decision1 Waste State? Start->Decision1 Solid Solid Waste (Powder, Vials, Paper) Decision1->Solid Solid Liquid Liquid Waste (Solutions, Washings) Decision1->Liquid Liquid SolidStream Solid Halogenated Waste Stream Solid->SolidStream Decision2 Solvent Type? Liquid->Decision2 Organic Organic Solvent Decision2->Organic Organic Aqueous Aqueous Solution Decision2->Aqueous Aqueous OrgStream Halogenated Solvent Waste Stream (e.g., F002) Organic->OrgStream AqStream Aqueous Halogenated Waste Stream Aqueous->AqStream Incinerator High-Temp Incineration with Alkaline Scrubbers SolidStream->Incinerator OrgStream->Incinerator AqStream->Incinerator

Figure 1: Decision tree for the segregation and disposal of halogenated amine hydrochloride waste.

References

  • National Center for Biotechnology Information. "2-(3,5-Dibromophenyl)ethan-1-amine." PubChem Compound Summary for CID 18509414. Available at:[Link]

  • Regulations.gov. "Safety Data Sheet - Regulations.gov" (Spill and Deactivation Protocols). Available at: [Link]

  • University of Akron Environmental Health and Safety. "Halogenated Waste." Available at:[Link]

  • Western Kentucky University. "EPA HAZARDOUS WASTE CODES." Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." Available at:[Link]

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